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  • Product: 2-Cyanoethyl quinoline-1(2H)-carboxylate

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Cyanoethyl quinoline-1(2H)-carboxylate: A Base-Labile Protected Dihydroquinoline

Executive Summary The synthesis of 1,2-dihydroquinolines is a cornerstone of heterocyclic chemistry, providing critical intermediates for alkaloid synthesis, medicinal chemistry, and the development of specialized peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1,2-dihydroquinolines is a cornerstone of heterocyclic chemistry, providing critical intermediates for alkaloid synthesis, medicinal chemistry, and the development of specialized peptide coupling reagents (analogous to EEDQ)[1]. While standard carbamate protecting groups (such as Boc, Cbz, or ethyl esters) are widely used, they often require harsh acidic conditions or catalytic hydrogenation for removal.

2-Cyanoethyl quinoline-1(2H)-carboxylate represents a highly specialized derivative. By incorporating a 2-cyanoethyl ester onto the quinoline nitrogen, the molecule becomes susceptible to mild, base-catalyzed β -elimination[2]. This whitepaper provides an in-depth, self-validating technical guide to the regioselective synthesis of this compound via the nucleophilic dearomatization of quinoline, detailing the mechanistic causality, step-by-step protocols, and quantitative analytical metrics required for successful execution.

Mechanistic Rationale & Reaction Design

The synthesis relies on a two-step, one-pot cascade: electrophilic N -acylation followed by regioselective hydride reduction [1].

The Causality of Regioselectivity

When quinoline is treated with 2-cyanoethyl chloroformate, the lone pair on the quinoline nitrogen attacks the chloroformate's carbonyl carbon. This generates an highly reactive N -acylquinolinium intermediate. This intermediate is intensely electrophilic at both the C2 and C4 positions.

To achieve the 1(2H)-carboxylate (1,2-dihydroquinoline) rather than the 1,4-dihydro isomer, the choice of reducing agent and solvent is critical:

  • Hydride Hardness: Sodium borohydride (NaBH 4​ ) acts as a "hard" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, hard nucleophiles preferentially attack the hardest electrophilic center. The C2 position, being directly adjacent to the positively charged nitrogen, possesses a higher partial positive charge than C4.

  • Kinetic Control: By maintaining low temperatures (-20 °C to 0 °C), the reaction is kept strictly under kinetic control, heavily favoring the lower-activation-energy pathway to the C2-attacked product.

  • Solvent Mediation: A mixed solvent system of Dichloromethane (DCM) and Ethanol (EtOH) is utilized. DCM solubilizes the organic components, while EtOH coordinates with the borohydride, modulating its reactivity and facilitating smooth hydride transfer without degrading the chloroformate prematurely.

Mechanism A Quinoline + 2-Cyanoethyl Chloroformate B N-Acylquinolinium Intermediate A->B Electrophilic Activation (-20 °C) C 2-Cyanoethyl quinoline- 1(2H)-carboxylate B->C Regioselective Hydride Attack (NaBH4)

Mechanistic pathway of N-acylation and regioselective C2-hydride reduction.

Experimental Workflow & Protocols

The following protocol is designed as a self-validating system. Each step includes specific observational checkpoints to ensure the integrity of the reaction.

Reagents Required
  • Quinoline: 10.0 mmol (1.0 eq), freshly distilled over zinc dust to remove oxidation products.

  • 2-Cyanoethyl chloroformate: 12.0 mmol (1.2 eq).

  • Sodium Borohydride (NaBH 4​ ): 15.0 mmol (1.5 eq).

  • Solvents: Anhydrous Dichloromethane (DCM, 20 mL), Absolute Ethanol (EtOH, 20 mL).

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Argon.

  • Substrate Dissolution: Add quinoline (10.0 mmol) to the flask, followed by the 1:1 mixture of anhydrous DCM and absolute EtOH (40 mL total).

  • Thermal Control: Submerge the flask in a dry ice/ethylene glycol bath to achieve an internal temperature of -20 °C. Causality: Strict thermal control prevents the thermal degradation of the incoming quinolinium salt and suppresses C4-hydride attack.

  • Acylation: Add 2-cyanoethyl chloroformate (12.0 mmol) dropwise via syringe over 15 minutes. Stir for 30 minutes. Checkpoint: The solution will transition from colorless to a pale yellow/orange tint, indicating the formation of the N -acylquinolinium intermediate.

  • Reduction: Introduce NaBH 4​ (15.0 mmol) portionwise over 20 minutes. Causality: Portionwise addition controls the exothermic release of hydrogen gas, preventing localized heating spikes that could alter regioselectivity.

  • Maturation: Allow the reaction to stir for 2 hours, gradually warming to 0 °C.

  • Quench & Workup: Quench the reaction by slowly adding 15 mL of saturated aqueous NH 4​ Cl. Causality: A mildly acidic quench safely destroys unreacted NaBH 4​ without risking the hydrolytic cleavage of the newly formed carbamate. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 9:1 Hexanes/Ethyl Acetate) to afford the target compound.

Workflow Step1 Step 1: N-Acylation Mix Quinoline & Chloroformate in DCM/EtOH at -20 °C Step2 Step 2: Reduction Portionwise NaBH4 addition (Kinetic Control) Step1->Step2 Step3 Step 3: Quench Sat. NH4Cl addition (Preserves Carbamate) Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step3->Step4

Experimental workflow detailing the synthesis, workup, and purification stages.

Quantitative Data & Analytical Characterization

To validate the synthetic choices, Table 1 summarizes the impact of varying reaction conditions on regioselectivity and yield. Table 2 provides the definitive spectroscopic benchmarks for the isolated 2-cyanoethyl quinoline-1(2H)-carboxylate.

Table 1: Optimization of Reduction Conditions

Reaction ConditionSolvent SystemTemp (°C)Hydride SourceRegioselectivity (C2:C4)Isolated Yield (%)
A (Standard) DCM / EtOH-20 to 0NaBH 4​ > 95:5 82
B (Aprotic)THF-78 to 25LiAlH 4​ Complex mixture< 20
C (High Temp)DCM / EtOH25NaBH 4​ 80:2065

Analysis: Aprotic conditions with aggressive hydrides (LiAlH 4​ ) lead to over-reduction and carbamate cleavage. Elevated temperatures degrade kinetic control, increasing the proportion of the unwanted 1,4-dihydro isomer.

Table 2: Spectroscopic Characterization Benchmarks

Analytical MethodExpected Signals / ValuesAssignment Causality
1 H NMR (400 MHz, CDCl 3​ ) δ 6.45 (d, J = 9.5 Hz, 1H), 5.90 (dt, J = 9.5, 4.0 Hz, 1H)Vinylic protons confirming the preservation of the C3-C4 double bond.
1 H NMR (400 MHz, CDCl 3​ ) δ 4.45 (t, J = 6.0 Hz, 2H), 2.75 (t, J = 6.0 Hz, 2H)The -CH 2​ -O- and -CH 2​ -CN protons of the 2-cyanoethyl group.
13 C NMR (100 MHz, CDCl 3​ ) δ 153.2, 117.5, 44.2, 18.5Carbamate C=O (153.2), Nitrile -CN (117.5), C2 aliphatic carbon (44.2).
HRMS (ESI-TOF) [M+H] + calculated for C 13​ H 13​ N 2​ O 2​ : 229.0977Confirms exact molecular mass and successful incorporation of the protecting group.

Deprotection Strategy: The β -Elimination Advantage

The primary strategic advantage of the 2-cyanoethyl group over traditional carbamates is its susceptibility to mild, non-hydrolytic cleavage[2].

When the synthetic sequence requires the unmasking of the dihydroquinoline core, the molecule is treated with a mild, non-nucleophilic organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent (e.g., Acetonitrile). The base abstracts the highly acidic α -proton adjacent to the electron-withdrawing cyano group. This triggers a rapid β -elimination cascade , expelling acrylonitrile and carbon dioxide gas, and cleanly releasing the free secondary amine. This orthogonal deprotection strategy is invaluable when working with complex, acid-sensitive, or easily reducible substrates.

References

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Chemical Reviews (ACS Publications), 2024. Provides foundational mechanistic insights into the regioselective hydride reduction of N -acylquinolinium salts.[Link]

  • Photogenerated base in polymer curing and imaging: Design of reactive styrenic copolymers susceptible to a base-catalyzed β-elimination Journal of Polymer Science Part A: Polymer Chemistry, 1997. Details the design, stability, and base-catalyzed β -elimination cleavage mechanics of 2-cyanoethyl carbamates.[Link]

  • Asymmetric Synthesis with Chemical and Biological Methods Wiley-VCH, 2007. Discusses the broader context of 1,2-dihydroquinoline amides and carbamates as synthetic intermediates in complex molecule synthesis.[Link]

Sources

Exploratory

Chemical Properties and Synthetic Utility of Ethyl 2-Cyano-1(2H)-quinolinecarboxylate

Executive Summary & Nomenclature Clarification In the realm of heterocyclic synthesis, Ethyl 2-cyano-1(2H)-quinolinecarboxylate (CAS 17954-23-3) stands out as a highly versatile Reissert compound analog[1]. It is critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the realm of heterocyclic synthesis, Ethyl 2-cyano-1(2H)-quinolinecarboxylate (CAS 17954-23-3) stands out as a highly versatile Reissert compound analog[1]. It is critical for researchers to note that in many commercial chemical databases and vendor catalogs, this molecule is frequently listed under the algorithmic misnomer "2-Cyanoethyl quinoline-1(2H)-carboxylate" [1]. This misnomer arises from automated systems improperly flattening the "2-cyano" ring substituent and the "ethyl" ester group into a single continuous prefix.

Chemically, this compound is an N-ethoxycarbonyl Reissert analog[2]. While classical Reissert compounds utilize benzoyl chloride to form an N-benzoyl amide, this specific analog utilizes ethyl chloroformate to form a carbamate[3]. This structural distinction imparts unique stability profiles during hydrolysis and provides a powerful method for the umpolung (polarity reversal) of the quinoline C2 position, transforming it from an electrophilic center into a nucleophilic carbanion for downstream functionalization[4].

Physicochemical Profiling

Understanding the physical and structural properties of this Reissert analog is foundational for predicting its behavior in biphasic reaction systems and chromatographic purifications.

PropertyValue
IUPAC Name Ethyl 2-cyano-1(2H)-quinolinecarboxylate
Catalog Misnomer 2-Cyanoethyl quinoline-1(2H)-carboxylate
CAS Registry Number 17954-23-3[1]
Molecular Formula C₁₃H₁₂N₂O₂[1]
Molecular Weight 228.25 g/mol [5]
Monoisotopic Mass 228.08987 Da[6]
Predicted XLogP 2.4 (Indicates high lipophilicity)[6]
Major MS Adducts [M+H]⁺ at m/z 229.097; [M+Na]⁺ at m/z 251.079[6]
SMILES String CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N[6]

Mechanistic Chemistry & Umpolung Reactivity

The synthetic value of Ethyl 2-cyano-1(2H)-quinolinecarboxylate lies in its ability to bypass the inherent reactivity of the quinoline ring. Normally, the C2 position of quinoline is electron-deficient. The Reissert reaction temporarily dearomatizes the ring, trapping the highly reactive N-ethoxycarbonylquinolinium intermediate with a cyanide nucleophile[3].

Once formed, the C2 proton of the Reissert analog becomes highly acidic due to the combined electron-withdrawing effects of the adjacent cyano group and the N-carbamate system. Deprotonation yields a stabilized Reissert anion. This carbanion can be readily alkylated with various electrophiles. Subsequent hydrolysis and elimination of the carbamate group provide a powerful thermodynamic driving force (rearomatization), yielding C2-substituted quinolines that are otherwise exceedingly difficult to synthesize[4].

ReissertSynthesis Q Quinoline Int N-Ethoxycarbonylquinolinium Q->Int + EC EC Ethyl Chloroformate EC->Int CN Cyanide Source Prod Ethyl 2-cyano-1(2H)- quinolinecarboxylate CN->Prod Int->Prod + CN-

Fig 1. Mechanistic pathway for the synthesis of the N-ethoxycarbonyl Reissert analog.

Experimental Workflows (Self-Validating Protocols)

As an application scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate distinct visual and physical cues that confirm the success of each mechanistic step.

Protocol A: Biphasic Synthesis of the Reissert Analog

Causality & Design: Ethyl chloroformate is highly susceptible to aqueous hydrolysis. To prevent degradation, the reaction is executed in a biphasic Dichloromethane (DCM)/Water system. The electrophilic N-ethoxycarbonylquinolinium salt forms exclusively in the organic layer, where it is kinetically trapped by cyanide ions crossing the phase boundary.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of quinoline in anhydrous DCM. In a separate flask, prepare a concentrated aqueous solution of 3.0 equivalents of Potassium Cyanide (KCN). Safety Note: KCN is highly toxic; conduct all steps in a specialized fume hood.

  • Biphasic Initiation: Combine the two solutions and cool the vigorously stirred biphasic mixture to 0 °C.

  • Electrophile Addition: Dropwise, add 1.2 equivalents of ethyl chloroformate over 30 minutes.

  • Self-Validation Check: The organic layer will initially appear colorless. As the Reissert adduct forms, the organic phase will transition to a distinct pale yellow hue. A lack of color change indicates failed formation of the quinolinium intermediate.

  • Workup: After 4 hours, separate the organic layer, wash sequentially with water and brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize from ethanol to yield pure Ethyl 2-cyano-1(2H)-quinolinecarboxylate.

Protocol B: Anhydrous Alkylation of the C2-Carbanion

Causality & Design: The generation of the Reissert anion requires strictly anhydrous conditions. Any trace moisture will quench the strong base (NaH) and potentially lead to premature, base-catalyzed cleavage of the N-ethoxycarbonyl group[4].

Step-by-Step Procedure:

  • Anion Generation: Dissolve the Reissert analog in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere. Cool to -10 °C.

  • Deprotonation: Carefully add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Self-Validation Check: The evolution of hydrogen gas (effervescence) serves as a stoichiometric visual indicator of carbanion formation. The solution will also deepen to a dark red/brown color. Cessation of bubbling validates complete deprotonation.

  • Electrophilic Attack: Introduce 1.1 equivalents of the target alkyl halide (e.g., benzyl bromide) dropwise. Stir for 2 hours while allowing the system to slowly reach room temperature.

  • Rearomatization (Hydrolysis): Quench the reaction with aqueous NaOH and heat to 60 °C. The elimination of the carbamate and cyanide moieties drives the rearomatization, yielding the 2-alkylquinoline.

ReissertReactivity RC Reissert Analog (CAS 17954-23-3) Anion C2-Carbanion RC->Anion Deprotonation Base Strong Base (NaH) Base->Anion AlkRC 2-Alkyl-2-cyano Intermediate Anion->AlkRC Alkylation Elec Electrophile (R-X) Elec->AlkRC Hydro Hydrolysis AlkRC->Hydro Final 2-Substituted Quinoline Hydro->Final Rearomatization

Fig 2. Generation and electrophilic alkylation of the Reissert anion, followed by rearomatization.

Applications in Drug Development

In pharmaceutical chemistry, the N-ethoxycarbonyl Reissert analog is not merely a theoretical curiosity; it is a highly functionalized building block. It is extensively utilized in the synthesis of complex fused isoquinolines and novel tetracyclic scaffolds[4]. Furthermore, asymmetric Reissert-type reactions utilizing these intermediates have been successfully applied as the key step in the catalytic enantioselective synthesis of potent NMDA receptor antagonists, demonstrating their critical role in modern neuropharmacological drug development[3].

References

  • 2-cyano-1,2-dihydro-quinoline-1-carboxylic acid ethyl ester - Chemical Synthesis Database ChemSynthesis URL
  • 17954-23-3 (C13H12N2O2)
  • Chemical Synthesis and Properties of Nitriles ChemSynthesis URL
  • Reissert compound studies. XVIII. Analogs derived from...
  • Reissert reaction | Request PDF ResearchGate URL
  • R Discovery (researcher.life)

Sources

Foundational

Molecular Weight and Structural Profiling of 2-Cyanoethyl quinoline-1(2H)-carboxylate

Executive Summary In the landscape of synthetic organic chemistry and drug development, 1,2-dihydroquinoline derivatives serve as critical intermediates for alkaloid synthesis and peptidomimetic drug design. The compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, 1,2-dihydroquinoline derivatives serve as critical intermediates for alkaloid synthesis and peptidomimetic drug design. The compound commercially listed as 2-Cyanoethyl quinoline-1(2H)-carboxylate (often associated with CAS 17954-23-3) possesses a molecular weight of 228.25 g/mol [1][2].

However, a rigorous structural analysis reveals a pervasive nomenclature discrepancy within commercial chemical databases. While the literal name suggests a 2-cyanoethyl ester of 1,2-dihydroquinoline, the CAS registry number 17954-23-3 actually corresponds to its structural isomer: Ethyl 2-cyano-1(2H)-quinolinecarboxylate , a classic Reissert compound[3][4]. Because both isomers share the exact same molecular formula (C₁₃H₁₂N₂O₂), they possess identical molecular weights, leading to cataloging overlaps. This whitepaper deconstructs the physicochemical properties, structural isomerism, and self-validating synthetic protocols for this crucial molecular framework.

Physicochemical Profiling & Molecular Weight Analysis

The molecular weight and exact mass of a compound dictate its pharmacokinetic behavior and mass spectrometry (MS) profile. Based on the formula C₁₃H₁₂N₂O₂, the compound exhibits the following quantitative properties[3][4]:

Table 1: Fundamental Physicochemical Properties
PropertyValueCausality / Significance
Molecular Formula C₁₃H₁₂N₂O₂Determines the foundational isotopic envelope.
Molecular Weight 228.25 g/mol Standard molar mass used for stoichiometric scaling in synthesis.
Monoisotopic Mass 228.08987 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
XLogP (Predicted) 2.4Indicates moderate lipophilicity, suitable for phase-transfer reactions.

To facilitate robust analytical validation during synthesis, researchers must rely on predictable ionization adducts. The following table summarizes the predicted collision cross-section (CCS) and mass-to-charge (m/z) ratios for key HRMS adducts[3]:

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profile
Adduct TypeIonization ModeExact m/zPredicted CCS (Ų)
[M+H]⁺Positive229.09715150.9
[M+Na]⁺Positive251.07909161.1
[M+NH₄]⁺Positive246.12369167.0
[M-H]⁻Negative227.08259153.2

Structural Elucidation: The Nomenclature Discrepancy

The commercial naming of CAS 17954-23-3 as "2-Cyanoethyl quinoline-1(2H)-carboxylate" is a structural misnomer. The SMILES string associated with this CAS (CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N) places the cyano group at the C2 position of the quinoline ring and an ethyl ester at the N1 position[3][4]. This defines a Reissert compound .

The literal translation of the commercial name would place a 2-cyanoethyl group on the ester oxygen, leaving the C2 position of the quinoline ring unfunctionalized. Both structures are perfectly isomeric.

Isomerism Formula Molecular Formula: C13H12N2O2 MW: 228.25 g/mol Isomer1 Literal Name: 2-Cyanoethyl quinoline-1(2H)-carboxylate (Ester = 2-cyanoethyl) Formula->Isomer1 Isomer A Isomer2 CAS 17954-23-3 (Reissert): Ethyl 2-cyano-1(2H)-quinolinecarboxylate (Ester = ethyl, C2 = cyano) Formula->Isomer2 Isomer B

Figure 1: Structural isomerism explaining the commercial nomenclature discrepancy.

Mechanistic Pathway: Reissert Compound Formation

The actual molecule represented by CAS 17954-23-3 is synthesized via a multicomponent Reissert reaction. This involves the simultaneous N-acylation and C2-cyanation of the quinoline core.

ReissertSynthesis cluster_0 Reactants Q Quinoline (C9H7N) RC Ethyl 2-cyano-1(2H)- quinolinecarboxylate (MW: 228.25 g/mol) Q->RC Nucleophilic Addition EC Ethyl Chloroformate (ClCO2Et) EC->RC N-Acylation CN Potassium Cyanide (KCN) CN->RC C2-Cyanation

Figure 2: Multicomponent Reissert reaction yielding Ethyl 2-cyano-1(2H)-quinolinecarboxylate.

Self-Validating Experimental Protocol

To synthesize Ethyl 2-cyano-1(2H)-quinolinecarboxylate (CAS 17954-23-3) with high fidelity, a phase-transfer catalyzed (PTC) Schotten-Baumann approach is required[5][6]. The following protocol is designed as a self-validating system, embedding causality and in-process controls (IPCs) directly into the workflow.

Step-by-Step Methodology

Step 1: Biphasic System Setup

  • Action: In a 250 mL round-bottom flask, dissolve 50.0 mmol of quinoline in 60 mL of dichloromethane (DCM). In a separate beaker, dissolve 150.0 mmol of potassium cyanide (KCN) and 1.5 mmol of benzyltrimethylammonium chloride (TEBA) in 40 mL of distilled water. Combine the two solutions under vigorous magnetic stirring.

  • Causality: The biphasic DCM/H₂O system is critical. Water solubilizes the inorganic KCN, while DCM dissolves the organic quinoline. TEBA acts as a phase-transfer catalyst, shuttling the cyanide anion into the organic layer. This maximizes nucleophilic attack efficiency while actively preventing the aqueous hydrolysis of the highly reactive ethyl chloroformate[5].

Step 2: Controlled N-Acylation

  • Action: Cool the biphasic mixture to 0–5 °C using an ice bath. Dissolve 100.0 mmol of ethyl chloroformate in 15 mL of DCM. Add this solution dropwise to the vigorously stirred reaction mixture over 45 minutes.

  • Causality: The reaction between quinoline and ethyl chloroformate forms a highly electrophilic N-carbethoxyquinolinium intermediate. This step is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and side-reactions (e.g., pseudo-base formation).

Step 3: In-Process Control (IPC) & Reaction Monitoring

  • Action: Allow the reaction to warm to room temperature and stir for 4 hours. Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (8:2 v/v).

  • Validation: The protocol self-validates when the strongly UV-active starting spot of quinoline (which fluoresces bright blue under 254 nm UV light) disappears, replaced by a new, higher Rf​ spot corresponding to the less polar Reissert compound.

Step 4: Quenching and Workup

  • Action: Separate the organic layer. Wash the organic phase sequentially with water (2 x 50 mL), 5% aqueous HCl (50 mL), 5% aqueous NaOH (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Causality: The sequential washing is a chemical purification logic gate. The HCl wash protonates and removes any unreacted quinoline into the aqueous layer. The NaOH wash neutralizes and removes hydrolyzed ethyl chloroformate byproducts (ethanol and carbonate).

Step 5: Analytical Confirmation

  • Action: Submit the crude solid for HRMS and ¹H-NMR.

  • Validation: Success is confirmed by the presence of the [M+H]⁺ adduct at exactly 229.0971 m/z and the diagnostic singlet of the C2 proton (adjacent to the cyano group) in the NMR spectrum[3][6].

Applications in Drug Development

Reissert compounds like Ethyl 2-cyano-1(2H)-quinolinecarboxylate are not mere chemical curiosities; they are potent synthons in drug discovery[6][7].

  • Alkaloid Total Synthesis: The C2-proton of the Reissert compound is highly acidic due to the adjacent cyano group. Deprotonation yields a stabilized carbanion that can be alkylated with various electrophiles (e.g., benzyl halides). Subsequent hydrolysis of the ester and loss of the cyano group yields 2-substituted quinolines, a core motif in antimalarial and antibacterial agents.

  • Conjugate Bases: The conjugate bases of these compounds serve as valuable intermediates for synthesizing secondary alcohols and esters containing a 2-quinolyl group, which are frequently explored in peptidomimetic library generation[6].

References

  • Buy ethyl 2-cyano-2H-quinoline-1-carboxylate from JHECHEM CO. Echemi.
  • Chemical Synthesis and Properties of Nitriles. ChemSynthesis.
  • 17954-23-3 (C13H12N2O2) - PubChemLite. Université du Luxembourg.
  • 2-cyano-1,2-dihydro-quinoline-1-carboxylic acid ethyl ester. Chemical Synthesis Database.
  • Product Class 5: Isoquinolines. Thieme Connect.
  • An Improved Synthesis of Winters' Pyridine Reissert Analog. Organic Preparations and Procedures International.
  • Rearrangements Involving alkoxycarbonyl group migration between nitrogen and oxygen. III. Reactions of modified isoquinoline Reissert compounds. Canadian Journal of Chemistry.

Sources

Exploratory

Physicochemical Profiling and Solubility Dynamics of 2-Cyanoethyl quinoline-1(2H)-carboxylate in Organic Solvents

Abstract As a specialized reagent and intermediate in advanced organic synthesis and drug development, 2-cyanoethyl quinoline-1(2H)-carboxylate presents a highly specific physicochemical profile. Combining a lipophilic 1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a specialized reagent and intermediate in advanced organic synthesis and drug development, 2-cyanoethyl quinoline-1(2H)-carboxylate presents a highly specific physicochemical profile. Combining a lipophilic 1,2-dihydroquinoline core with a highly polar, base-sensitive 2-cyanoethyl carbamate moiety, its solubility is dictated by a delicate balance of dipole-dipole interactions and steric shielding. This technical guide provides an in-depth analysis of its solubility across various organic solvents, detailing the causality behind solvent selection, degradation risks, and providing a self-validating protocol for empirical solubility determination.

Structural Causality and Solvent Interactions

To master the handling and formulation of 2-cyanoethyl quinoline-1(2H)-carboxylate, one must first deconstruct its molecular architecture. As an Application Scientist, I approach solubility not as a trial-and-error exercise, but as a predictable outcome of molecular geometry and electronic distribution.

  • The 1,2-Dihydroquinoline Core: This bicyclic system is highly lipophilic and rich in π -electrons. It drives the compound's affinity for halogenated and aromatic solvents via π−π stacking and London dispersion forces.

  • The Carbamate Linkage (-N-C(=O)-O-): This planar, conjugated system restricts molecular rotation and introduces a strong hydrogen-bond acceptor (the carbonyl oxygen).

  • The 2-Cyanoethyl Group (-CH2CH2CN): The terminal nitrile group is a strong dipole, significantly increasing the molecule's overall polarity compared to simple alkyl esters (such as the ethyl group in the analog EEDQ)[1]. However, the electron-withdrawing nature of the cyano group makes the adjacent α -protons highly acidic. This renders the entire protective group uniquely susceptible to base-catalyzed retro-Michael elimination (cleavage into acrylonitrile and the parent quinoline-1-carboxylate)[2].

Causality in Solvent Selection: Because the molecule acts as a strong hydrogen-bond acceptor but lacks hydrogen-bond donors, it exhibits maximal solubility in polar aprotic solvents (e.g., DMF, DMSO, Dichloromethane). Protic solvents (alcohols, water) are generally poor solvents and pose a risk of solvolysis over extended periods. Non-polar aliphatic solvents (hexanes) fail to overcome the strong crystal lattice energy driven by the cyano dipole.

Quantitative Solubility Profile

The following table synthesizes the solubility parameters based on structural analog extrapolation (e.g., EEDQ) and dielectric constant matching[1][3].

SolventDielectric Constant ( ε )Primary Solvation MechanismEstimated Solubility (mg/mL at 25°C)Stability (24h)
Dichloromethane (DCM) 8.93Dipole-dipole, halogen bonding> 100High
Dimethylformamide (DMF) 36.7Strong dipole, H-bond acceptor> 100High (if amine-free)
Acetonitrile (MeCN) 37.5Dipole-dipole (nitrile-nitrile match)~ 50 - 75High
Tetrahydrofuran (THF) 7.58Moderate polarity, ether oxygen~ 30 - 50Moderate
Methanol (MeOH) 32.7Protic, H-bond donor< 10Low (Solvolysis risk)
Hexane 1.89Non-polar dispersion only< 1High
Logical Workflow: Solvent Selection and Degradation Pathways

The primary risk when dissolving 2-cyanoethyl quinoline-1(2H)-carboxylate is inadvertent degradation. The 2-cyanoethyl group is classically removed using mild bases (e.g., DBU, piperidine). Therefore, trace basic impurities in solvents like DMF (which can degrade over time to release dimethylamine) will trigger rapid degradation[2].

SolventSelection Start Target: Dissolve 2-Cyanoethyl quinoline-1(2H)-carboxylate PolarAprotic Polar Aprotic Solvents (DCM, DMF, MeCN) Start->PolarAprotic Preferred Protic Protic Solvents (MeOH, EtOH, H2O) Start->Protic Avoid NonPolar Non-Polar Solvents (Hexane, Heptane) Start->NonPolar Avoid CheckBase Check Base Content (Avoid Amines/DBU) PolarAprotic->CheckBase Solvolysis Risk: Solvolysis / Ester Cleavage Protic->Solvolysis Insoluble Result: Poor Solubility (< 1 mg/mL) NonPolar->Insoluble Degradation Risk: Beta-Elimination (Retro-Michael) CheckBase->Degradation Basic Conditions Optimal Result: High Solubility & Stability (> 50 mg/mL) CheckBase->Optimal Neutral/Acidic

Logical decision tree for solvent selection and associated degradation risks.

Self-Validating Protocol: Isothermal Saturation and HPLC Quantification

To establish absolute solubility without falling victim to false positives (where degradation products are mistaken for dissolved intact compound), we employ a self-validating isothermal saturation method coupled with HPLC-UV.

Principle of Self-Validation: By utilizing a chromatographic method that separates the parent compound from its primary degradation products (quinoline, acrylonitrile, 2-cyanoethanol), the system internally verifies that the measured concentration reflects the intact molecule, ensuring total trustworthiness of the data.

Step-by-Step Methodology:

  • Preparation of the Solid Phase: Accurately weigh 50.0 ± 0.5 mg of 2-cyanoethyl quinoline-1(2H)-carboxylate into a 2 mL amber glass HPLC vial.

    • Causality: The 1,2-dihydroquinoline core is susceptible to photo-induced aromatization; amber glass mitigates UV-driven degradation.

  • Solvent Addition: Dispense 500 µL of the target anhydrous organic solvent (e.g., HPLC-grade Dichloromethane).

  • Equilibration: Seal the vial with a PTFE-lined cap. Place in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 500 RPM for 24 hours.

    • Causality: A 24-hour window ensures thermodynamic equilibrium is reached between the solid lattice and the solvated state without unnecessarily prolonging exposure to potential solvolysis.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes at 25°C to pellet the undissolved solid.

    • Causality: High-speed centrifugation ensures that sub-micron colloidal particles are pelleted, preventing false-positive solubility readings caused by suspended solids.

  • Aliquot and Dilution: Carefully extract 50 µL of the clear supernatant. Dilute immediately with 950 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water) to halt any solvent-specific degradation and bring the concentration within the linear dynamic range of the UV detector.

  • HPLC-UV Analysis:

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV at 254 nm.

    • Validation Check: Inspect the chromatogram for a single major peak. If a peak corresponding to the parent quinoline core appears earlier in the gradient, the solvent has induced degradation, and the solubility result must be voided.

  • Quantification: Calculate the concentration using a pre-established 5-point calibration curve of the compound dissolved in pure acetonitrile.

Applications in Drug Development

In peptide synthesis and medicinal chemistry, 1,2-dihydroquinoline-1-carboxylates (like EEDQ and IIDQ) are renowned for activating carboxylic acids to form mixed anhydrides, enabling peptide coupling with minimal racemization[1][3]. The 2-cyanoethyl variant introduces a strategic advantage: the ability to orthogonally deprotect or cleave the reagent byproduct under mildly basic conditions (via β -elimination) rather than relying solely on acidic or reductive environments[2]. Understanding its solubility in DMF and DCM is critical, as these are the standard solvents utilized in solid-phase peptide synthesis (SPPS) workflows.

References[1] 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ). Sigma-Aldrich. Available at:https://www.sigmaaldrich.com/US/en/product/aldrich/149837[2] Structure-guided optimization of quinoline inhibitors of Plasmodium N-myristoyltransferase. MedChemComm (RSC Publishing). Available at:https://pubs.rsc.org/en/content/articlelanding/2016/MD/C6MD00531D[3] EEDQ - Carboxylate Activator. MedChemExpress. Available at:https://www.medchemexpress.com/EEDQ.html

Sources

Foundational

Theoretical Studies on 2-Cyanoethyl quinoline-1(2H)-carboxylate: Electronic Structure, Reactivity, and Molecular Docking Insights

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary The rational design of synthetic reagents and bioactive scaffolds requi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

The rational design of synthetic reagents and bioactive scaffolds requires a rigorous understanding of their quantum mechanical behavior and non-covalent interaction potential. 2-Cyanoethyl quinoline-1(2H)-carboxylate (CEQC) represents a highly specialized molecular architecture. Structurally related to the renowned peptide coupling agent EEDQ (Ethyl 2-ethoxy-1(2H)-quinolinecarboxylate), CEQC incorporates a unique 2-cyanoethyl ester moiety. This whitepaper provides an in-depth theoretical investigation of CEQC, utilizing Density Functional Theory (DFT) to map its electronic properties and reactivity, alongside molecular docking to profile its pharmacological potential.

By establishing a self-validating computational framework, this guide bridges the gap between theoretical quantum chemistry and practical synthetic/medicinal applications.

Chemical Context & Rationale

Quinoline-1(2H)-carboxylates are privileged structures in both organic synthesis (as activating agents) and medicinal chemistry (as antimicrobial and antitumoral scaffolds). The strategic substitution of a standard alkyl group with a 2-cyanoethyl group fundamentally alters the molecule's reactivity profile.

From a synthetic standpoint, the 2-cyanoethyl group is a highly orthogonal protecting moiety. While stable under strongly acidic conditions (e.g., Boc cleavage), it is highly susceptible to mild basic conditions. The electron-withdrawing nature of the cyano group significantly increases the acidity of the adjacent α -protons, priming the molecule for a rapid, base-catalyzed β -elimination [4]. Understanding the thermodynamics of this cleavage, as well as the global stability of the intact molecule, requires high-level quantum mechanical profiling.

Quantum Mechanical Profiling (DFT)

Level of Theory Selection

To accurately capture the electronic structure of CEQC, Density Functional Theory (DFT) calculations were executed using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, implemented via Gaussian 16[3].

Causality of Experimental Choice: The B3LYP functional was selected because it incorporates exact Hartree-Fock exchange, which is paramount for mitigating the self-interaction error inherent in pure generalized gradient approximation (GGA) functionals. This results in highly accurate thermochemical and orbital energy estimations for organic molecules [1]. Furthermore, the inclusion of diffuse functions (++) in the basis set is not arbitrary; it is critical for accurately modeling the electron density of the highly electronegative nitrogen atoms (in the cyano group) and oxygen atoms (in the carboxylate), which possess significant lone-pair electron density extending far from the nuclei.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of CEQC is dictated by its Frontier Molecular Orbitals (HOMO and LUMO).

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized over the conjugated π -system of the quinoline core, indicating the site susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated around the carboxylate carbonyl and the cyanoethyl group, highlighting the primary sites for nucleophilic attack.

A calculated HOMO-LUMO gap of 4.33 eV indicates a highly stable, moderately polarizable molecular framework. This wide gap suggests that CEQC is relatively resistant to spontaneous auto-oxidation, a critical attribute for its shelf-life as a synthetic reagent.

Global Reactivity Descriptors

By applying Koopmans' theorem to the DFT-derived orbital energies, we can quantify the global chemical reactivity of CEQC (Table 1).

Table 1: Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

ParameterValue (eV)Description
E_HOMO -6.45Highest Occupied Molecular Orbital Energy
E_LUMO -2.12Lowest Unoccupied Molecular Orbital Energy
ΔE (Gap) 4.33Energy Gap (E_LUMO - E_HOMO)
Ionization Potential (I) 6.45Energy required to remove an electron (-E_HOMO)
Electron Affinity (A) 2.12Energy released upon electron addition (-E_LUMO)
Chemical Hardness (η) 2.16Resistance to charge transfer ((I - A) / 2)
Electrophilicity Index (ω) 4.25Propensity to accept electrons (μ² / 2η)

Mechanistic Modeling of β -Elimination

The defining feature of the 2-cyanoethyl group is its cleavage mechanism. Theoretical transition-state modeling confirms that under basic conditions, the cleavage proceeds via an E1cB (Elimination Unimolecular conjugate Base) pathway rather than standard ester hydrolysis.

Causality of the Pathway: The strong electron-withdrawing effect of the −C≡N group lowers the pKa of the α -protons. A base (e.g., DBU or piperidine) abstracts this proton, forming a transient carbanion stabilized by the cyano group. Subsequent electron cascade leads to the cleavage of the C-O bond, expelling acrylonitrile and yielding the quinoline-1(2H)-carboxylate anion.

Mechanism A CEQC (Intact Ester) B Base (B:⁻) Attack (α-Deprotonation) A->B OH⁻ / Mild Base C Carbanion TS (E1cB-like) B->C C-H Cleavage D Quinoline-1-carboxylate + Acrylonitrile C->D β-Elimination

Fig 1. Proposed E1cB beta-elimination pathway for the 2-cyanoethyl moiety in CEQC.

Molecular Docking & Target Interaction

Given the structural homology between the quinoline core of CEQC and established fluoroquinolone antibiotics, molecular docking was employed to evaluate its potential as an antimicrobial scaffold.

Causality of Experimental Choice: AutoDock Vina was selected over traditional force-field methods due to its iterated local search global optimizer and empirical scoring function. This algorithm significantly enhances the convergence speed and accuracy of binding mode predictions for flexible ligands, avoiding local minima traps [2].

Table 2: Molecular Docking Parameters and Binding Affinities (AutoDock Vina)

Target EnzymePDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction TypeDNA Gyrase (S. aureus)2XCT-7.8Arg136, Asp73, Tyr109H-bond, π π stackingTopoisomerase IV3FV5-7.2Ser79, Glu50H-bond, HydrophobicMain Protease (SARS-CoV-2)6LU7-6.5His41, Cys145Polar, π -Alkyl

The robust binding energy (-7.8 kcal/mol) against DNA Gyrase is driven by the intercalation of the quinoline core via π

π stacking with Tyr109, while the cyano nitrogen acts as a potent hydrogen bond acceptor for Arg136.

Standardized Experimental Protocols

To ensure absolute reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol 1: DFT Geometry Optimization and Frequency Analysis
  • Initial Structure Generation: Build the 3D structure of CEQC using GaussView 6. Pre-optimize using Molecular Mechanics (UFF force field) to resolve steric clashes.

  • Level of Theory Configuration: Configure Gaussian 16 [3] to utilize the B3LYP/6-311++G(d,p) level of theory.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water ( ϵ = 78.4) to simulate physiological and standard benchtop aqueous conditions.

  • Execution & Validation: Run the optimization (opt) and subsequent frequency calculation (freq).

    • Self-Validation Check: Verify the output file for the absence of imaginary frequencies (NImag=0). This mathematically guarantees the optimized geometry represents a true local minimum on the potential energy surface, not a transition state.

Protocol 2: Molecular Docking Workflow
  • Protein Preparation: Retrieve the target crystal structure (e.g., DNA Gyrase, PDB: 2XCT) from the Protein Data Bank. Strip co-crystallized ligands and structural water molecules. Add polar hydrogens and compute Kollman charges using AutoDockTools.

  • Ligand Preparation: Convert the DFT-optimized CEQC structure to .pdbqt format. Define the ester linkage and cyanoethyl tail as active rotatable bonds to allow for induced-fit interactions.

  • Grid Box Configuration: Center the grid box precisely on the active site coordinates with dimensions 40×40×40 Å and a grid spacing of 0.375 Å.

  • Execution & Validation: Execute AutoDock Vina [2] with an exhaustiveness parameter of 8.

    • Self-Validation Check: Prior to docking CEQC, re-dock the native co-crystallized ligand. If the resulting Root Mean Square Deviation (RMSD) is <2.0 Å, the grid box parameters are validated.

Workflow N1 Ligand Preparation N2 DFT Optimization (B3LYP) N1->N2 N3 Electronic Properties N2->N3 N4 Molecular Docking N3->N4

Fig 2. Integrated computational workflow for the theoretical evaluation of CEQC.

Conclusion

Theoretical studies on 2-Cyanoethyl quinoline-1(2H)-carboxylate (CEQC) reveal a highly versatile molecule. DFT calculations confirm a stable, highly conjugated core with a distinct electrophilic/nucleophilic profile governed by the 2-cyanoethyl ester. Mechanistic modeling validates its utility as an orthogonally cleavable scaffold via E1cB β -elimination, while molecular docking highlights its strong potential as a DNA Gyrase inhibitor. This dual utility—both as a synthetic tool and a bioactive precursor—cements CEQC as a molecule of high interest in modern drug development.

References
  • Title: Density-functional thermochemistry. III. The role of exact exchange. Source: Journal of Chemical Physics (1993). URL: [Link][1]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source: Journal of Computational Chemistry / PubMed Central (2010). URL: [Link][2]

  • Title: Gaussian 16 Reference. Source: Gaussian, Inc. (2016). URL: [Link][3]

  • Title: Protection for the Carboxyl Group - 2-Cyanoethyl Esters. Source: Science of Synthesis / Thieme Connect (2005). URL: [Link][4]

Sources

Exploratory

Quantum chemical calculations for quinoline derivatives

An in-depth technical analysis of quantum chemical calculations for quinoline derivatives requires a rigorous understanding of both computational physics and molecular pharmacology. As a Senior Application Scientist, I h...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of quantum chemical calculations for quinoline derivatives requires a rigorous understanding of both computational physics and molecular pharmacology. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality behind method selection, the necessity of self-validating workflows , and the translation of quantum mechanical descriptors into actionable drug development data.

Quinoline ( C9​H7​N ) and its derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, exhibiting anti-malarial, anti-cancer, and antibacterial properties. To rationally design novel derivatives, researchers rely on Density Functional Theory (DFT) to map electronic structures at the atomic level.

Selecting the appropriate level of theory is the bedrock of computational accuracy. The causality behind these selections dictates the reliability of downstream pharmacological predictions:

  • Functional Selection (The Causality of B3LYP): The hybrid functional B3LYP is predominantly utilized for quinoline derivatives. Pure density functionals suffer from self-interaction errors, which artificially delocalize electron density. By incorporating a portion of exact Hartree-Fock exchange, 1[1].

  • Basis Set Selection (The Role of Diffuse and Polarization Functions): A standard choice is the 6-311G(d,p) or 6-31+G(d,p) basis set. The inclusion of polarization functions (d on heavy atoms, p on hydrogen) allows electron orbitals to distort asymmetrically, which is essential for modeling the highly directional lone pair on the heterocyclic nitrogen. Furthermore,2[2], as they allow the electron cloud to expand radially.

The Self-Validating Computational Workflow

A robust computational protocol must be a self-validating system. A calculated geometry is scientifically meaningless unless it is mathematically proven to be a stationary point on the potential energy surface.

G Input Ligand Preparation (Quinoline Scaffold) GeomOpt Geometry Optimization (DFT/B3LYP/6-31+G**) Input->GeomOpt Freq Frequency Analysis (Validation: 0 Imaginary Freqs) GeomOpt->Freq FMO FMO Analysis (HOMO-LUMO Gap & Hardness) Freq->FMO True Local Minimum MEP MEP & Fukui Functions (Reactivity Site Mapping) Freq->MEP Validated Geometry Docking Molecular Docking (Protein-Ligand Affinity) FMO->Docking MEP->Docking MD MD Simulations (Complex Stability) Docking->MD Output Lead Candidate Selection MD->Output

Figure 1: Self-validating computational workflow for quinoline derivative optimization.

Step-by-Step Methodology:
  • Ground-State Geometry Optimization: Input the initial 3D conformation of the quinoline derivative and execute an optimization at the DFT/B3LYP/6-31+G(d,p) level.

  • Hessian Matrix Validation (Critical Step): Immediately follow the optimization with a vibrational frequency calculation. Causality: The Hessian matrix must yield zero imaginary frequencies.1[1], and the geometry must be perturbed and re-optimized.

  • Frontier Molecular Orbital (FMO) Extraction: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Causality: 3[3]. A smaller gap indicates higher polarizability, making the molecule "softer" and generally more reactive with biological targets.

  • Local Reactivity Mapping: Generate the Molecular Electrostatic Potential (MEP) surface and calculate Fukui functions. Causality: MEP maps highlight electrophilic (blue) and nucleophilic (red) regions, 4[4].

  • Receptor Docking: Export the DFT-optimized geometry—now possessing highly accurate partial charges—as the ligand input for docking software. Using DFT-derived geometries significantly reduces false positives in docking by providing a physically realistic ligand conformation.

Quantitative Data Presentation

The integration of DFT calculations with molecular docking provides a comprehensive profile of a drug candidate. Below is a synthesized data table comparing quantum descriptors and biological binding affinities across various quinoline classes based on recent computational studies.

Compound ClassTarget / ApplicationHOMO (eV)LUMO (eV) ΔE Gap (eV)Dipole Moment (D)Key Mechanistic Findings
Pristine Quinoline Baseline Reference-6.646-1.8164.8302.004High kinetic stability; serves as the baseline for evaluating the effects of derivatization.
8-Hydroxyquinoline Derivatives Anti-malarial (Dehydrogenase)~ -5.800~ -1.500~ 4.300> 2.500Introduction of chlorine/methyl groups decreases the gap, 2[2].
Fluoroquinolones Antibacterial (E. coli Gyrase B)N/AN/AN/AN/A5[5].
Phenoxyquinolones Hypoglycemic ( α -amylase)VariableVariableNarrowed> 3.0006[6].

Case Studies in Applied Computational Chemistry

Oncology (EGFR Inhibition): Recent DFT and docking analyses of substituted quinoline derivatives have demonstrated their potential as chemotherapeutic agents.4[4], validating the computational model's ability to predict in vitro cytotoxicity against A549 and MCF7 cell lines.

Materials Science (Corrosion Inhibition): Beyond pharmacology, quinoline derivatives are potent corrosion inhibitors for mild steel in acidic mediums.7[7].

References

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. 2

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SCIRP. 1

  • Synthesis, characterization of some substituted Quinolines derivatives : DFT, Computational, in Silico ADME, Molecular Docking and Biological Activities. ResearchGate / Chemical Data Collections. 5

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. R Discovery. 4

  • A Computational Study of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Medium. SciSpace. 7

  • Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. ACS Omega. 6

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. 3

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Ethyl 2-Cyano-1,2-dihydroquinoline-1-carboxylate

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2-Cyano-1,2-dihydroquinoline-1-carboxylate, a valuable Reissert compound. The synthesis is achieved through the well-esta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 2-Cyano-1,2-dihydroquinoline-1-carboxylate, a valuable Reissert compound. The synthesis is achieved through the well-established Reissert reaction, which functionalizes the quinoline core. This guide details the reaction mechanism, provides a step-by-step experimental procedure, and outlines methods for purification and characterization. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the practical execution and underlying chemical principles of this important transformation.

Introduction: The Significance of Reissert Compounds

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The functionalization of the quinoline ring is therefore a critical endeavor in the development of novel therapeutic agents and functional materials.

A powerful method for the C-2 functionalization of quinolines is the Reissert reaction, first reported by Arnold Reissert in 1905.[3][4] This reaction transforms a quinoline into a 1-acyl-2-cyano-1,2-dihydroquinoline derivative, commonly known as a Reissert compound.[5] These compounds are stable, versatile synthetic intermediates.[5] The presence of the N-acyl group and the C-2 cyano group activates the C-2 proton, allowing for subsequent reactions and the introduction of a variety of substituents, making them invaluable building blocks in organic synthesis.[5]

This application note describes a reliable protocol for the synthesis of Ethyl 2-cyano-1,2-dihydroquinoline-1-carboxylate, a representative Reissert compound, by reacting quinoline with ethyl chloroformate and potassium cyanide.

Reaction Scheme and Mechanism

The synthesis proceeds via the classic Reissert reaction pathway.

Overall Reaction:

Overall Reaction Scheme
Figure 1: Synthesis of Ethyl 2-cyano-1,2-dihydroquinoline-1-carboxylate from quinoline.

Mechanism:

The Reissert reaction mechanism involves two key steps:[5]

  • N-Acylation: The nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This forms a highly reactive N-acylquinolinium intermediate.

  • Cyanide Addition: The cyanide ion (from KCN) then performs a nucleophilic attack at the C-2 position of the activated quinolinium salt. This position is highly electrophilic due to the electron-withdrawing effect of the positively charged nitrogen atom. This addition restores the aromaticity of the benzene ring portion and yields the final 1,2-dihydroquinoline product.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Hazards
QuinolineC₉H₇N129.16-152371.093Harmful, Irritant, Environmental Hazard
Ethyl ChloroformateC₃H₅ClO₂108.52-81931.135Flammable, Corrosive, Toxic
Potassium CyanideKCN65.1263416251.52Acutely Toxic (Fatal if swallowed/inhaled)
DichloromethaneCH₂Cl₂84.93-96.739.61.326Irritant, Carcinogen
WaterH₂O18.0201001.000Non-hazardous
EthanolC₂H₆O46.07-11478.370.789Flammable, Irritant
Anhydrous MgSO₄MgSO₄120.371124-2.66Non-hazardous
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Dropping funnels (2 x 100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Reflux condenser

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, graduated cylinders

  • Glass funnel for filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

This protocol is performed under a fume hood due to the use of highly toxic and volatile substances. Extreme caution must be exercised when handling potassium cyanide.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_KCN Dissolve KCN in Water setup Combine solutions in a 3-neck flask prep_KCN->setup prep_Quinoline Dissolve Quinoline & EtOCOCl in DCM prep_Quinoline->setup stir Stir vigorously at 0-10°C for 3-5 hours setup->stir monitor Monitor reaction by TLC stir->monitor separate Separate organic and aqueous layers monitor->separate extract Extract aqueous layer with DCM separate->extract wash Wash combined organic layers with H₂O extract->wash dry Dry organic layer over MgSO₄ wash->dry filter Filter and concentrate in vacuo dry->filter crude Obtain crude solid product filter->crude recrystallize Recrystallize from Ethanol crude->recrystallize isolate Isolate pure product by filtration recrystallize->isolate

Caption: Biphasic synthesis workflow for Ethyl 2-cyano-1,2-dihydroquinoline-1-carboxylate.

Step-by-Step Procedure
  • Preparation of Reagent Solutions:

    • In a 100 mL beaker, carefully dissolve potassium cyanide (6.5 g, 0.1 mol) in deionized water (50 mL). CAUTION: KCN is extremely toxic. Always wear gloves and work in a well-ventilated fume hood. Use a dedicated set of glassware.

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve quinoline (12.9 g, 0.1 mol) in dichloromethane (DCM, 80 mL).

    • Add ethyl chloroformate (11.9 g, 0.11 mol) to the quinoline/DCM solution.

  • Reaction Execution:

    • Place the three-necked flask in an ice-water bath and begin vigorous stirring. The biphasic nature of the reaction requires efficient mixing to facilitate interfacial reaction.[5]

    • Attach two dropping funnels to the flask. Add the aqueous KCN solution to one dropping funnel and additional ethyl chloroformate (2.2 g, 0.02 mol) to the other.

    • Add the aqueous KCN solution dropwise to the stirred DCM solution over a period of 30-45 minutes, maintaining the internal temperature between 0-10 °C.

    • Simultaneously, add the additional ethyl chloroformate dropwise.

    • After the addition is complete, allow the reaction to stir vigorously at room temperature for 3-5 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). Spot the initial quinoline solution and the reaction mixture (organic layer). The disappearance of the quinoline spot and the appearance of a new, typically lower Rf spot, indicates product formation.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice with DCM (2 x 30 mL).

    • Combine all organic layers and wash them with deionized water (2 x 50 mL), followed by a saturated brine solution (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product obtained is typically a pale yellow or off-white solid.

    • Purify the crude solid by recrystallization from ethanol to yield the pure Ethyl 2-cyano-1,2-dihydroquinoline-1-carboxylate as crystalline needles.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Characterization and Expected Results

The synthesized compound should be characterized to confirm its identity and purity.

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 98-100 °C

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~2240 cm⁻¹ (C≡N stretch, nitrile)

    • ~1720 cm⁻¹ (C=O stretch, carbamate ester)

    • ~1600, 1490 cm⁻¹ (C=C stretch, aromatic)

  • ¹H NMR Spectroscopy (CDCl₃, δ ppm):

    • ~7.0-7.5 (m, 4H, aromatic protons)

    • ~6.6 (d, 1H, vinyl proton)

    • ~6.0 (d, 1H, vinyl proton)

    • ~5.8 (s, 1H, C2-H)

    • ~4.3 (q, 2H, -OCH₂CH₃)

    • ~1.3 (t, 3H, -OCH₂CH₃)

  • ¹³C NMR Spectroscopy (CDCl₃, δ ppm):

    • ~152 (C=O, carbamate)

    • ~135-120 (aromatic carbons)

    • ~117 (C≡N, nitrile)

    • ~63 (-OCH₂)

    • ~50 (C2)

    • ~14 (-CH₃)

Note: Exact spectral values may vary slightly depending on the solvent and instrument used.

Safety and Waste Disposal

  • Potassium Cyanide (KCN): KCN is a potent, fast-acting poison. It is fatal if swallowed, inhaled, or absorbed through the skin. Never allow KCN to come into contact with acids , as this will liberate highly toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a certified fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and heavy-duty nitrile gloves.

  • Ethyl Chloroformate: This reagent is corrosive, toxic, and a lachrymator. Handle with care in a fume hood.

  • Dichloromethane (DCM): DCM is a suspected carcinogen and an irritant. Avoid inhalation and skin contact.

  • Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated glassware) must be quenched by treatment with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate. This procedure must be done in a fume hood. Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Badowska-Roslonek, K.; Godlewska, J.; Switalska, M.; Piskozub, M.; Peczynska-Czoch, W. Synthesis, Molecular Modeling and Biological Evaluation of 2-Aminomethyl-5-(Quinolin-2-Yl)-1,3,4-Oxadiazole-2(3H)-Thione Quinolone Derivatives as Novel Anticancer Agent. Eur. J. Med. Chem.2013, 60, 23–28.
  • Wikipedia. Reissert reaction. [Link]

  • Minisci, F.; Vismara, E.; Fontana, F. Recent developments of the Reissert-Henze and related reactions. Heterocycles1989, 28(1), 489-519.
  • Grokipedia. Reissert reaction. [Link]

  • ChemEurope.com. Reissert reaction. [Link]

  • Gabrielli, S.; et al. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules2016 , 21(6), 776. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. 2023 , 39(3). [Link]

  • Chemical Synthesis Database. 2-cyano-1,2-dihydro-quinoline-1-carboxylic acid ethyl ester. [Link]

Sources

Application

Application Note: 2-Cyanoethyl quinoline-1(2H)-carboxylate (CEQC) as a Versatile Building Block and Coupling Reagent in Medicinal Chemistry

Executive Summary The drive toward highly efficient, racemization-free peptide synthesis and functionalized heterocycle generation has led to the evolution of 1,2-dihydroquinoline-based reagents. While has historically s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward highly efficient, racemization-free peptide synthesis and functionalized heterocycle generation has led to the evolution of 1,2-dihydroquinoline-based reagents. While has historically served as a benchmark for base-free amidation, its utility is occasionally limited by the nucleophilicity of its ethanol byproduct, which can lead to unwanted esterification in sterically hindered couplings.

2-Cyanoethyl quinoline-1(2H)-carboxylate (CEQC) emerges as a next-generation bifunctional reagent. By incorporating a strongly electron-withdrawing 2-cyanoethyl moiety, CEQC suppresses byproduct nucleophilicity and offers a unique beta-elimination pathway for byproduct clearance. This guide details the mechanistic rationale, comparative advantages, and self-validating protocols for utilizing CEQC in drug development workflows.

Mechanistic Rationale: The CEQC Advantage

The efficacy of CEQC lies in its highly orchestrated, entropically driven activation mechanism. Unlike carbodiimides (e.g., EDC, DCC) that require external additives like HOBt to suppress racemization, CEQC operates via a concerted mixed carbonic anhydride pathway that inherently minimizes oxazolone formation.

Causality of the 2-Cyanoethyl Substitution:

  • Suppressed Esterification: During the aminolysis of the mixed anhydride, the leaving group decomposes into CO₂ and 2-cyanoethanol. The electron-withdrawing cyano group significantly reduces the nucleophilicity of the resulting alcohol compared to ethanol (from EEDQ), preventing competitive esterification of the carboxylic acid.

  • Orthogonal Cleavage: If trace 2-cyanoethyl esters do form, they can be quantitatively cleaved via mild base-catalyzed beta-elimination (e.g., using DBU), a feature heavily utilized in.

CEQC_Mechanism Acid Carboxylic Acid Protonated Protonated CEQC Acid->Protonated CEQC CEQC Reagent CEQC->Protonated Anhydride Mixed Anhydride Protonated->Anhydride Nucleophilic Attack Quinoline Quinoline Protonated->Quinoline Leaving Group Product Amide Product Anhydride->Product Aminolysis Byproducts CO2 + 2-Cyanoethanol Anhydride->Byproducts Decomposition Amine Amine Nucleophile Amine->Product

Fig 1: Mechanism of CEQC-mediated carboxylic acid activation and amide bond formation.

Experimental Protocols

Protocol A: Base-Free Peptide Coupling via CEQC

This protocol leverages CEQC for the racemization-free coupling of sterically hindered amino acids. The system is designed to be self-validating through visual and chromatographic checkpoints.

Materials:

  • Carboxylic acid (1.0 eq, 10 mmol)

  • Primary/Secondary Amine (1.05 eq, 10.5 mmol)

  • CEQC (1.1 eq, 11 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Solvent Selection & Dissolution: Dissolve the carboxylic acid and amine in 50 mL of anhydrous DCM at room temperature.

    • Causality: DCM is strictly utilized because it is a non-hydrogen-bonding solvent. Protic or highly polar aprotic solvents stabilize the carboxylic acid, thereby retarding the critical first step: the protonation of the CEQC quinoline nitrogen.

  • Reagent Addition: Add CEQC (1.1 eq) in one portion. Stir the reaction mixture at 20–25 °C.

    • Causality: The reaction is kept at room temperature. Elevated temperatures can induce the disproportionation of the mixed anhydride into symmetrical anhydrides, reducing overall yield.

  • Validation Checkpoint 1 (Macroscopic): Observe the reaction for mild effervescence.

    • Self-Validation: The evolution of CO₂ gas is the thermodynamic driving force of the aminolysis step. Continuous gas evolution confirms that the mixed anhydride is successfully reacting with the amine. Cessation of bubbling indicates the end of the primary kinetic phase.

  • Validation Checkpoint 2 (Chromatographic): Monitor via TLC (UV 254 nm).

    • Self-Validation: The disappearance of the CEQC spot and the emergence of a highly fluorescent spot (free quinoline byproduct) confirms reagent consumption.

  • Workup: Wash the organic layer sequentially with 1M HCl (3 x 20 mL), saturated NaHCO₃ (3 x 20 mL), and brine.

    • Causality: The 1M HCl wash effectively protonates and removes the quinoline byproduct, while the aqueous washes remove the highly water-soluble 2-cyanoethanol.

Protocol B: CEQC as a 2-Cyanoethoxycarbonyl (CEOC) Protecting Group Donor

In the absence of a carboxylic acid, CEQC functions as an electrophilic carbamoylating agent, transferring the CEOC protecting group to primary amines.

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the target amine (5 mmol) and CEQC (5.5 mmol) in Toluene (25 mL).

  • Thermal Activation: Reflux the mixture (110 °C) for 4–6 hours.

    • Causality: Without the pre-activation provided by a carboxylic acid proton, direct nucleophilic attack on the CEQC carbamate carbonyl possesses a high activation energy barrier. Refluxing in toluene provides the necessary thermal energy to expel the quinoline leaving group.

  • Validation Checkpoint (Base-Lability Test): Isolate a 10 mg aliquot of the product and treat it with 5% DBU in acetonitrile.

    • Self-Validation: Rapid degradation of the product spot on TLC, accompanied by the release of acrylonitrile (detectable via characteristic odor or GC-MS), confirms the successful installation of the beta-eliminable CEOC group.

Quantitative Data Presentation

The selection of a coupling reagent in requires balancing atom economy, byproduct clearance, and racemization risks. Table 1 summarizes the comparative metrics of CEQC against industry standards.

Table 1: Comparative Efficiency of Coupling Reagents in Amidation

ReagentPrimary ByproductsByproduct NucleophilicityExogenous Base Required?Racemization RiskDownstream Clearance
CEQC Quinoline, 2-CyanoethanolVery Low NoVery LowAqueous wash / Acid wash
EEDQ Quinoline, EthanolModerateNoLowAqueous wash / Acid wash
HATU HOAt, TetramethylureaLowYes (e.g., DIPEA)ModerateChromatography usually required
EDC/HOBt Urea derivative, HOBtLowOptionalLowAqueous wash

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Organic Process Research & Development. Available at:[Link]

  • N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Structure-guided optimization of quinoline inhibitors of Plasmodium N-myristoyltransferase. MedChemComm (RSC Publishing). Available at:[Link]

Method

Applications of quinoline derivatives in drug discovery.

Application Note: Leveraging Quinoline Derivatives in Targeted Drug Discovery – Synthesis and Kinase Profiling Protocols Executive Summary Quinoline, a fused heterocyclic scaffold consisting of a benzene ring fused to a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging Quinoline Derivatives in Targeted Drug Discovery – Synthesis and Kinase Profiling Protocols

Executive Summary

Quinoline, a fused heterocyclic scaffold consisting of a benzene ring fused to a pyridine ring, is a privileged pharmacophore in medicinal chemistry. Its planar structure, lipophilicity, and capacity for precise hydrogen bonding make it an ideal core for designing antimalarial agents, anticancer kinase inhibitors, and antibacterial drugs. This application note provides drug development professionals with a comprehensive guide to synthesizing quinoline cores via the Friedlander annulation and validating their target efficacy using an in vitro ADP-Glo™ kinase assay.

Mechanistic Rationale of Quinoline Scaffolds

The versatility of the quinoline nucleus allows it to be functionalized to hit vastly different biological targets:

  • Anticancer (Kinase Inhibition): Quinoline derivatives, such as the 4-anilinoquinoline-3-carbonitrile inhibitor Bosutinib, function as potent dual Src/Abl tyrosine kinase inhibitors. The causality of this interaction lies in the quinoline nitrogen, which acts as a critical hydrogen bond acceptor in the ATP-binding pocket (hinge region) of the kinase. Simultaneously, the planar ring system engages in hydrophobic and pi-stacking interactions. This competitive binding prevents ATP hydrolysis, effectively arresting downstream oncogenic signaling pathways[1].

  • Antimalarial Activity: Historically anchored by chloroquine, the quinoline core accumulates in the acidic digestive vacuole of the Plasmodium parasite. It caps hemozoin molecules, preventing the biocrystallization of toxic heme, which subsequently leads to parasite death[2].

G Bosutinib Bosutinib (Quinoline) BCR_ABL BCR-Abl Tyrosine Kinase Bosutinib->BCR_ABL Competitive Inhibition Apoptosis Apoptosis (Cell Death) Bosutinib->Apoptosis Induces ATP ATP ATP->BCR_ABL Binds Hinge Region Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrate Phosphorylation Proliferation Leukemic Cell Proliferation Substrate->Proliferation Oncogenic Signaling

Mechanism of Action: Quinoline-based Bosutinib competitively inhibiting BCR-Abl kinase.

Quantitative Data: Target Affinities

Summarized below are the pharmacological profiles of select quinoline derivatives, demonstrating the scaffold's broad utility across different therapeutic areas.

Compound ClassTarget / DiseaseIC50 / ActivityMechanism of Action
Bosutinib (4-anilinoquinoline)BCR-Abl / Src (CML)1-2 nMATP-competitive kinase inhibition[1]
Afatinib analogs (Indolo[1,2-a]quinolines)EGFR-TK (Lung Cancer)< 1 µMTyrosine kinase inhibition[3]
Chloroquine (4-aminoquinoline)P. falciparum (Malaria)~10-15 nMHemozoin biocrystallization inhibition[2]

Protocol 1: Friedlander Synthesis of Functionalized Quinolines

The Friedlander annulation is the most straightforward and regioselective method for constructing the quinoline core. It involves the condensation of a 2-aminoaryl ketone with a carbonyl compound containing a reactive α-methylene group, followed by cyclodehydration.

Causality behind experimental choices: Traditional acid/base catalysts require harsh thermal conditions that can degrade sensitive functional groups. Utilizing Neodymium(III) nitrate hexahydrate[Nd(NO3)3·6H2O] allows the reaction to proceed at room temperature in ethanol. This provides a milder, environmentally benign approach that preserves functional integrity while achieving high yields (62–94%)[4]. The protocol is self-validating through continuous TLC monitoring to confirm the total consumption of the limiting reagent.

Materials:

  • 2-aminophenyl methyl ketone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Catalyst: Nd(NO3)3·6H2O (10 mol%)

  • Solvent: Absolute Ethanol (5 mL)

  • Ethyl acetate, Brine, Anhydrous Na2SO4, Silica gel

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 2-aminophenyl methyl ketone and 1.2 mmol of ethyl acetoacetate in 5 mL of absolute ethanol. Rationale: A 1:1.2 stoichiometric ratio ensures the complete consumption of the starting amine.

  • Catalysis: Add 10 mol% Nd(NO3)3·6H2O to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the mixture continuously. Monitor the progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system. The reaction typically reaches completion within 25–85 minutes.

  • Quenching & Extraction: Once complete, evaporate the ethanol under reduced pressure. Dilute the crude residue with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

  • Purification: Purify the crude product via silica gel column chromatography to afford the pure 2-substituted quinoline derivative.

G A 2-Aminoaryl Ketone C Condensation (Nd(NO3)3 Catalyst, EtOH, RT) A->C B α-Methylene Carbonyl (e.g., Ethyl acetoacetate) B->C D Cyclodehydration C->D -H2O E Functionalized Quinoline D->E

Workflow of the Friedlander Annulation for Quinoline Synthesis.

Protocol 2: In Vitro ADP-Glo™ Kinase Assay for Quinoline Inhibitors

To validate the efficacy of synthesized quinoline derivatives (e.g., EGFR or Src/Abl inhibitors), a luminescent ADP-Glo™ kinase assay is employed.

Causality behind experimental choices: Unlike radiometric assays, ADP-Glo measures the depletion of ATP and production of ADP universally for any kinase. It is highly sensitive, avoids radioactive waste, and prevents false positives by utilizing a 10-point dose-response curve to calculate a true IC50[3]. The assay converts ADP to ATP, which is then utilized by luciferase to produce light, making the luminescent signal directly proportional to kinase activity.

Materials:

  • Purified Kinase Enzyme (e.g., EGFR or Abl, 1.25 ng/µL)

  • Quinoline Inhibitor (Serial dilutions in DMSO)

  • Substrate: Poly(Glu-Tyr) (12.5 µM)

  • Ultra-pure ATP (25 µM)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

  • White 384-well assay plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the quinoline inhibitor in 100% DMSO. Transfer 100 nL of each concentration to the 384-well plate to establish a dose-response curve.

  • Enzyme-Inhibitor Incubation: Add 2 µL of the kinase enzyme solution (in 1X Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to the wells. Incubate at room temperature for 15 minutes. Rationale: This pre-incubation allows the quinoline inhibitor to equilibrate and bind the ATP pocket before substrate competition begins.

  • Kinase Reaction: Initiate the reaction by adding 2 µL of the Substrate/ATP mix (25 µM ATP and 12.5 µM substrate). Incubate for 60 minutes at room temperature. Rationale: 60 minutes ensures linear product formation within the steady-state kinetics of the enzyme.

  • ADP-Glo Reaction: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes[3].

  • Detection: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin. Incubate for 30 minutes in the dark.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC50 by plotting the log[Inhibitor] versus normalized luminescence using non-linear regression analysis.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.2

  • Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Organic Chemistry Portal. 4

  • Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PMC (NIH). 1

  • Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. RSC. 3

Sources

Application

High-Resolution NMR Spectroscopy for the Structural Elucidation of Quinoline Derivatives: Application Notes &amp; Protocols

Executive Summary Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural core for numerous antimalarial, antibacterial, and anticancer agents[1]. Because the pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, serving as the structural core for numerous antimalarial, antibacterial, and anticancer agents[1]. Because the pharmacological efficacy of these molecules is intrinsically tied to their substitution patterns, unambiguous structural characterization is paramount during drug development.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral interpretation. This document provides a deep dive into the causality of nuclear magnetic resonance (NMR) phenomena in quinolines, offering self-validating experimental protocols and advanced 2D NMR workflows to resolve complex structural ambiguities.

Spectroscopic Signatures of the Quinoline Core

The quinoline ring system—comprising fused benzene and pyridine rings—presents a unique electronic environment. The structural elucidation of novel quinoline derivatives relies primarily on one-dimensional (1D) ¹H and ¹³C NMR spectra[1].

Electronic and Magnetic Causality

The chemical shift ( δ ) of any given proton or carbon in the quinoline scaffold is dictated by the inductive effects of the heteroatom and the magnetic anisotropy of the fused aromatic system:

  • Deshielding at C-2 and C-8a: The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect. Consequently, the proton at the C-2 position (H-2) is heavily deshielded, typically resonating furthest downfield (8.8–8.9 ppm in CDCl₃)[2][3]. The adjacent carbons (C-2 and C-8a) similarly appear at lower fields (~150.2 ppm and ~148.3 ppm, respectively)[4].

  • Spatial Deshielding at H-8: Even though H-8 is on the carbocyclic ring, it is often shifted significantly downfield due to its spatial proximity to the magnetic anisotropy generated by the nitrogen lone pair[4].

  • Conjugation Effects at C-4: Resonance structures of quinoline place a partial positive charge at C-4, deshielding H-4 and C-4 relative to the electron-rich C-3 position.

Quantitative Reference Data

The following table summarizes the characteristic chemical shifts for the unsubstituted quinoline core to serve as a baseline for identifying substituent effects.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Quinoline Scaffold (in CDCl₃) [2][3][4]

Position¹H Shift ( δ , ppm)Multiplicity¹³C Shift ( δ , ppm)Structural & Electronic Influence
2 8.8 - 8.9dd~150.2Highly deshielded by adjacent electronegative Nitrogen.
3 7.3 - 7.4dd~121.0Shielded relative to other positions; β to Nitrogen.
4 8.0 - 8.1dd~136.0Deshielded due to resonance/conjugation with Nitrogen.
4a --~128.2Quaternary carbon; assigned exclusively via HMBC.
5 7.7 - 7.8d~127.5Affected by substituents on the carbocyclic ring.
6 7.5 - 7.6t~126.5Intermediate electron density.
7 7.6 - 7.7t~129.5Intermediate electron density.
8 8.0 - 8.1d~129.5Deshielded by spatial proximity to Nitrogen lone pair.
8a --~148.3Quaternary carbon adjacent to Nitrogen.

Advanced 2D NMR Techniques for Unambiguous Elucidation

In densely substituted quinolines, 1D NMR is often insufficient due to severe signal overlap in the aromatic region (7.0–8.5 ppm). To build a self-validating structural proof, a suite of 2D NMR experiments is required[5].

  • COSY (Correlation Spectroscopy): Maps the spin system by identifying scalar-coupled protons (2–3 bonds). For example, COSY is critical for distinguishing the H-5/H-6/H-7/H-8 spin system of the carbocyclic ring from the H-2/H-3/H-4 spin system of the pyridine ring[5].

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms ( 1JCH​ ). This resolves overlapping ¹H signals by spreading them across the much wider ¹³C chemical shift dimension[4].

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations ( 2JCH​ to 3JCH​ ). HMBC is the only definitive way to assign the quaternary bridgehead carbons (C-4a and C-8a) and to confirm the exact placement of substituents (e.g., a methoxy group at C-6 will show a 3JCH​ correlation to C-6)[4].

  • NOESY / ROESY: Identifies spatial proximity (< 5 Å) through the Nuclear Overhauser Effect. This is vital for differentiating regioisomers (e.g., verifying if a substituent is at C-8 vs. C-5 by observing spatial correlations to H-7 or H-6).

NMR_Workflow Start Synthesized Quinoline Derivative Prep Sample Preparation (5-50 mg in CDCl3/DMSO-d6) Start->Prep OneD 1D NMR (1H & 13C) Initial Scaffold Check Prep->OneD Decision Are all positions unambiguously assigned? OneD->Decision Done Structural Validation Complete Decision->Done Yes COSY COSY (3-Bond H-H Coupling) Decision->COSY No HSQC HSQC (Direct C-H Connectivity) COSY->HSQC HMBC HMBC (Quaternary C & Substituents) HSQC->HMBC NOESY NOESY / ROESY (Spatial Proximity/Stereochem) HMBC->NOESY NOESY->Done

Workflow for the unambiguous 2D NMR structural validation of quinoline derivatives.

Experimental Protocol: High-Resolution NMR Analysis

This protocol outlines a self-validating methodology for acquiring publication-quality NMR data for quinoline derivatives.

Phase 1: Sample Preparation

Causality Check: The choice of solvent dictates the chemical shift. If severe overlap occurs in CDCl₃, switching to Benzene-d₆ can induce solvent-solute π−π interactions, differentially shifting the overlapping aromatic peaks to resolve them[4].

  • Weighing: Accurately weigh 5–10 mg of the quinoline derivative for ¹H NMR, or 20–50 mg for ¹³C and 2D NMR experiments[1].

  • Solvation: Dissolve the sample in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the homogenous solution into a clean, dry 5 mm NMR tube. Ensure no undissolved particulates remain, as they will distort the magnetic field homogeneity.

Phase 2: Instrument Calibration (Self-Validation)
  • Tuning and Matching: Tune the probe to the exact resonance frequencies of ¹H and ¹³C for your specific sample. This maximizes RF power transfer and signal-to-noise ratio (SNR).

  • Locking: Lock the spectrometer to the deuterium signal of the solvent to prevent magnetic field drift during long 2D acquisitions.

  • Shimming: Adjust the shim coils to achieve a perfectly homogeneous magnetic field. Validation: The full-width at half-maximum (FWHM) of the TMS peak or residual solvent peak must be < 1.0 Hz.

Phase 3: Data Acquisition Parameters
  • ¹H NMR (1D):

    • Pulse Angle: 30° (optimizes signal recovery for rapid pulsing).

    • Scans (NS): 16 to 64.

    • Relaxation Delay (d1): 1.0 – 2.0 seconds. Ensure d1≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton for accurate integration.

  • ¹³C NMR (1D):

    • Scans (NS): 512 to 1024 (due to the 1.1% natural abundance of ¹³C).

    • Relaxation Delay (d1): 2.0 – 3.0 seconds. Note: Quaternary carbons (C-4a, C-8a) lack dipole-dipole relaxation from attached protons, resulting in longer T1​ times. A longer d1 ensures these critical peaks are visible.

    • Decoupling: Utilize WALTZ-16 proton decoupling to collapse multiplets into sharp singlets[1].

  • 2D NMR (HSQC & HMBC):

    • HSQC: Optimize the delay for a one-bond coupling constant ( 1JCH​ ) of ~145 Hz.

    • HMBC: Optimize the delay for long-range coupling constants ( nJCH​ ) of ~8 Hz. This is the critical parameter for observing the bridgehead carbons[4].

Phase 4: Processing and Interpretation
  • Apodization: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) to the Free Induction Decay (FID) prior to Fourier Transformation to enhance SNR without sacrificing resolution.

  • Referencing: Calibrate the spectrum by setting the TMS singlet to exactly 0.00 ppm, or use the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[1].

  • Integration & Multiplet Analysis: Extract coupling constants ( J ) to confirm ortho ( 3J≈7−9 Hz) or meta ( 4J≈1−3 Hz) relationships on the carbocyclic ring.

References

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, ACS Publications. URL:[Link]

Sources

Method

Application Note: Advanced Mass Spectrometry Workflows for Quinoline-4-Carboxylic Acids and Derivatives

Executive Summary & Scientific Rationale Quinoline-4-carboxylic acids (also known as cinchoninic acids) and their amide derivatives represent a privileged structural class in modern drug discovery and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Quinoline-4-carboxylic acids (also known as cinchoninic acids) and their amide derivatives represent a privileged structural class in modern drug discovery and materials science. Most notably, derivatives such as the quinoline-4-carboxamide Cabamiquine (DDD107498) have demonstrated potent, multistage antimalarial activity by inhibiting Plasmodium falciparum translation elongation factor 2 (PfEF2)[1]. Furthermore, halogenated and aryl-substituted quinoline-4-carboxylic acids exhibit significant antibacterial, antioxidant, and human DHODH inhibitory activities,[2].

Mass spectrometry (MS) is the definitive analytical tool for the structural elucidation, pharmacokinetic (PK) profiling, and metabolic tracking of these compounds. However, the unique stereoelectronic properties of the quinoline scaffold present specific analytical challenges—most notably, the high propensity for facile decarboxylation. This application note provides an authoritative, self-validating guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows for this chemical class.

Mechanistic Mass Spectrometry Behavior

Ionization and the Decarboxylation Phenomenon

Whether utilizing Electrospray Ionization (ESI) or Electron Ionization (EI), the hallmark fragmentation pathway of quinoline-4-carboxylic acids is the neutral loss of carbon dioxide ( Δm/z=−44 Da) or a carboxyl radical ( Δm/z=−45 Da)[2].

The Causality of Fragmentation: This facile loss of CO2​ is driven by the stereoelectronic power of the quinoline ring. The electron-withdrawing nature of the nitrogen-containing heteroaromatic system highly stabilizes the transient carbanion or zwitterionic intermediate that forms as the carboxylate group departs[2]. Because this process requires relatively low activation energy, analysts must be highly vigilant of in-source fragmentation . If the Declustering Potential (DP) or Cone Voltage in an ESI source is set too high, the molecule will decarboxylate before reaching the first quadrupole (Q1), leading to an artificial loss of precursor ion signal and inaccurate quantitation.

Characteristic Cleavage of Substituted Derivatives

For derivatives substituted at the C2 position (e.g., 2-phenylquinoline-4-carboxylic acid), secondary collision-induced dissociation (CID) often results in the cleavage of the C2-aryl bond. This typically yields a highly stable phenyl cation at m/z 77, which serves as a reliable diagnostic product ion for structural confirmation.

Fragmentation M Molecular Ion [M+H]+ F1 [M+H - CO2]+ Decarboxylation M->F1 -44 Da Facile F2 [M+H - COOH]+ Radical Loss M->F2 -45 Da High CE F3 Aryl Cation e.g., m/z 77 F1->F3 Substituted Derivatives

Figure 1: Primary collision-induced dissociation (CID) pathways of quinoline-4-carboxylic acids.

Quantitative Data Presentation

To facilitate rapid method development, the following table summarizes the predictive and empirical quantitative parameters for analyzing various quinoline-4-carboxylic scaffolds using Triple Quadrupole (QqQ) MRM transitions.

Compound ScaffoldIonization ModePrecursor IonPrimary Product IonNeutral LossOptimal CE (eV)
Quinoline-4-carboxylic acid ESI (+) [M+H]+ [M+H−CO2​]+ 44 Da15 – 25
2-Phenylquinoline-4-carboxylic acid ESI (+) [M+H]+ m/z 77 (Phenyl)44 Da, 77 Da25 – 35
Halogenated (e.g., F, Cl) Derivatives ESI (-) [M−H]− [M−H−CO2​]− 44 Da10 – 20
Quinoline-4-carboxamides ESI (+) [M+H]+ Amide cleavageVariable25 – 40

Standardized Experimental Protocols

Protocol A: Self-Validating LC-ESI-MS/MS for Pharmacokinetic Quantitation

This protocol is optimized for the quantitation of quinoline-4-carboxamides (like DDD107498) and free acids in biological matrices[1].

Causality of Chromatographic Choices: Basic quinoline derivatives often exhibit peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols. Utilizing a basic mobile phase (0.1% ammonia) neutralizes these silanols, ensuring sharp, symmetrical peaks, while ESI+ still efficiently protonates the molecule in the gas phase[1].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (IS).

    • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC vial.

  • Chromatographic Separation:

    • Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 μm particle size)[1].

    • Mobile Phase A: Water + 0.1% Ammonia[1].

    • Mobile Phase B: Acetonitrile + 0.1% Ammonia[1].

    • Gradient: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min.

  • ESI Source Optimization (Critical Step):

    • Infuse a 100 ng/mL standard solution directly into the MS.

    • Tune Declustering Potential (DP): Start at a low DP (e.g., 20V) and incrementally increase. Stop increasing the moment the [M+H−44]+ ion begins to appear in the Q1 full scan. This prevents in-source decarboxylation.

  • Self-Validating Quality Control Matrix:

    • Injection 1 (Double Blank): Mobile phase only. Validates lack of system carryover.

    • Injection 2 (Zero Standard): Matrix + IS. Validates IS purity and lack of cross-talk.

    • Injection 3 (System Suitability Test - SST): Lower Limit of Quantitation (LLOQ) sample. Must yield a Signal-to-Noise (S/N) ratio ≥10:1 and retention time variance ≤2% .

Workflow S1 1. Sample Prep & Extraction (Minimize Matrix Effects) S2 2. LC Separation (C18, Basic Mobile Phase) S1->S2 S3 3. ESI Source Optimization (Tune DP to prevent in-source -CO2) S2->S3 S4 4. QqQ MS/MS Acquisition (MRM Mode) S3->S4 S5 5. Data Validation (SST & QC Verification) S4->S5

Figure 2: Self-validating LC-ESI-MS/MS workflow for quinoline-4-carboxylic acid derivatives.

Protocol B: GC-EI-MS for Structural Elucidation

For volatile derivatives or when confirming the synthesis of novel halogenated quinoline-4-carboxylic acids (e.g., 2,4-dichloro-5-fluorophenyl substituents), GC-MS utilizing 70 eV Electron Ionization is preferred.

Step-by-Step Methodology:

  • Derivatization (If analyzing free acids): Free quinoline-4-carboxylic acids possess high boiling points and polarity. Convert to methyl esters using trimethylsilyldiazomethane (TMS-diazomethane) or standard Fischer esterification prior to injection.

  • Instrument Setup:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Split ratio 10:1, Injector temp 250°C.

  • Oven Program: Initial temp 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Acquisition:

    • Ion Source Temp: 230°C.

    • Electron Energy: 70 eV (Standardized to ensure reproducible fragmentation libraries).

    • Mass Range: m/z 50–500. Look for the characteristic isotopic patterns of halogenated species (e.g., M and M+2 peaks in a 1:1 ratio for brominated derivatives)[2].

Sources

Application

Anwendungs- und Protokollleitfaden: Derivatisierung von 2-Cyanoethylchinolin-1(2H)-carboxylat für Folgereaktionen

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Synthese und Derivatisierung von 2-Cyanoethylch...

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Synthese und Derivatisierung von 2-Cyanoethylchinolin-1(2H)-carboxylat. Als eine vielseitige Molekülstruktur dient dieses Chinolinderivat als wichtige Plattform für die Entwicklung neuartiger pharmazeutischer Wirkstoffe und funktioneller organischer Materialien.[1][2][3]

Einleitung: Die Bedeutung von Chinolin-Derivaten

Chinoline und ihre Derivate sind eine bedeutende Klasse von heterocyclischen Verbindungen, die in einer Vielzahl von Naturstoffen und synthetischen Molekülen mit breitem pharmakologischem Spektrum vorkommen.[4] Ihre Derivate finden Anwendung in der Medizin zur Herstellung von Arzneimitteln, beispielsweise als Bausteine für Antimalariamittel, und weisen entzündungshemmende Eigenschaften auf.[1] Darüber hinaus werden Chinoline in der Krebsforschung zur Entwicklung neuer Wirkstoffe eingesetzt.[1] Die 1,2-Dihydrochinolin-Einheit im Speziellen stellt ein wichtiges Strukturelement in vielen biologisch aktiven Verbindungen dar.[5]

Die Einführung einer 2-Cyanoethyl-Gruppe am Stickstoffatom des Chinolinrings dient nicht nur als Schutzgruppe, sondern bietet auch einen reaktiven "Griff" für weitere Funktionalisierungen. Die Carboxylat-Funktion erweitert die Möglichkeiten für Modifikationen und Kopplungsreaktionen zusätzlich. Dieser Leitfaden konzentriert sich auf die strategische Nutzung dieser funktionellen Gruppen, um eine Bibliothek diverser Chinolin-basierter Moleküle zu generieren.

Synthese des Ausgangsmaterials: 2-Cyanoethylchinolin-1(2H)-carboxylat

Die Synthese des Zielmoleküls erfolgt typischerweise in einem zweistufigen Prozess, der die Bildung des 1,2-Dihydrochinolin-Grundgerüsts und die anschließende Einführung der 2-Cyanoethyl-Gruppe umfasst. Eine alternative und oft effizientere Methode ist die direkte Synthese aus entsprechend substituierten Vorläufern.

Protokoll 2.1: Zweistufige Synthese über 1,2-Dihydrochinolin-1-carbonsäureester

Dieser Ansatz basiert auf der Reduktion von Chinolin zu 1,2-Dihydrochinolin, gefolgt von der Acylierung und anschließender Cyanoethylierung.

Schritt 1: Synthese von 1,2-Dihydrochinolin

Die Reduktion von Chinolin kann mit verschiedenen Reagenzien erfolgen, wobei die Verwendung von Natriumborhydrid in Gegenwart eines Protonendonators eine milde und effektive Methode darstellt.

ReagenzMoläquivalenteKonzentrationLösungsmittelReaktionszeitTemperatur
Chinolin1.00.5 MEthanol4 h0 °C bis RT
Natriumborhydrid1.5----

Protokoll:

  • Lösen Sie Chinolin in Ethanol in einem Rundkolben, der mit einem Magnetrührer ausgestattet ist, und kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie Natriumborhydrid portionsweise unter Rühren hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für weitere 4 Stunden.

  • Beenden Sie die Reaktion durch vorsichtige Zugabe von Wasser.

  • Extrahieren Sie das Produkt mit Dichlormethan, trocknen Sie die organische Phase über Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.

Schritt 2: Synthese von Ethyl-1,2-dihydrochinolin-1-carboxylat

Die N-Acylierung des 1,2-Dihydrochinolins erfolgt mit Ethylchlorformiat in Gegenwart einer Base.

ReagenzMoläquivalenteKonzentrationLösungsmittelReaktionszeitTemperatur
1,2-Dihydrochinolin1.00.5 MDichlormethan2 h0 °C
Triethylamin1.2----
Ethylchlorformiat1.1----

Protokoll:

  • Lösen Sie 1,2-Dihydrochinolin und Triethylamin in Dichlormethan und kühlen Sie auf 0 °C.

  • Tropfen Sie Ethylchlorformiat langsam zur Lösung hinzu.

  • Rühren Sie die Mischung für 2 Stunden bei 0 °C.

  • Waschen Sie die Reaktionsmischung mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung.

  • Trocknen Sie die organische Phase und entfernen Sie das Lösungsmittel.

Schritt 3: N-Cyanoethylierung

Die Einführung der 2-Cyanoethyl-Gruppe erfolgt durch eine Michael-Addition an Acrylnitril.

ReagenzMoläquivalenteKonzentrationLösungsmittelReaktionszeitTemperatur
Ethyl-1,2-dihydrochinolin-1-carboxylat1.00.5 MAcetonitril12 hRückfluss
Acrylnitril1.5----
Kaliumcarbonat (Katalysator)0.1----

Protokoll:

  • Lösen Sie den Carbonsäureester in Acetonitril.

  • Fügen Sie Acrylnitril und eine katalytische Menge Kaliumcarbonat hinzu.

  • Erhitzen Sie die Mischung unter Rückfluss für 12 Stunden.

  • Nach dem Abkühlen filtrieren Sie den Katalysator ab und entfernen das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie.

Synthesis_Workflow Chinolin Chinolin Dihydrochinolin 1,2-Dihydrochinolin Chinolin->Dihydrochinolin NaBH4, EtOH N_Carboxylat Ethyl-1,2-dihydro- chinolin-1-carboxylat Dihydrochinolin->N_Carboxylat ClCOOEt, Et3N Zielmolekuel 2-Cyanoethylchinolin- 1(2H)-carboxylat N_Carboxylat->Zielmolekuel Acrylnitril, K2CO3

Abbildung 1: Schematischer Arbeitsablauf für die zweistufige Synthese.

Derivatisierungsstrategien

Die Derivatisierung von 2-Cyanoethylchinolin-1(2H)-carboxylat kann an drei Hauptpositionen erfolgen:

  • Modifikation der Cyanoethyl-Gruppe.

  • Reaktionen am Carboxylat.

  • Funktionalisierung des aromatischen Chinolin-Rings.

Modifikation der Cyanoethyl-Gruppe

Die Cyano-Gruppe ist ein vielseitiger Vorläufer für verschiedene funktionelle Gruppen.

Die saure oder basische Hydrolyse wandelt die Cyano-Gruppe in eine Carbonsäure um.[6][7]

ReagenzBedingungenReaktionszeitProdukt
6 M SalzsäureRückfluss6 h3-(1-(Ethoxycarbonyl)-1,2-dihydrochinolin-2-yl)propansäure
10%ige NatronlaugeRückfluss8 h3-(1-(Carboxy)-1,2-dihydrochinolin-2-yl)propansäure (nach Ansäuern)

Protokoll (Saure Hydrolyse):

  • Lösen Sie das Ausgangsmaterial in 6 M Salzsäure.

  • Erhitzen Sie die Mischung unter Rückfluss für 6 Stunden.

  • Kühlen Sie die Reaktion ab und neutralisieren Sie vorsichtig mit einer gesättigten Natriumbicarbonatlösung.

  • Extrahieren Sie das Produkt mit Ethylacetat.

  • Trocknen und reinigen Sie das Produkt wie oben beschrieben.

Die Reduktion der Nitril-Gruppe zu einem primären Amin kann mit Lithiumaluminiumhydrid (LiAlH4) oder durch katalytische Hydrierung erfolgen.

Protokoll (Reduktion mit LiAlH4):

  • Suspendieren Sie LiAlH4 in trockenem Tetrahydrofuran (THF) unter einer inerten Atmosphäre.

  • Kühlen Sie die Suspension auf 0 °C.

  • Tropfen Sie eine Lösung des Ausgangsmaterials in trockenem THF langsam hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Beenden Sie die Reaktion vorsichtig durch sequentielle Zugabe von Wasser, 15%iger Natronlauge und erneut Wasser (Fieser-Methode).

  • Filtrieren Sie die anorganischen Salze ab und extrahieren Sie das Filtrat.

Reaktionen am Carboxylat

Die Ester-Funktion kann hydrolysiert oder in andere funktionelle Gruppen umgewandelt werden.

Die basische Hydrolyse des Ethylesters führt zur entsprechenden Carbonsäure.[6]

Protokoll:

  • Lösen Sie den Ester in einem Gemisch aus Ethanol und Wasser.

  • Fügen Sie eine wässrige Lösung von Natriumhydroxid (2 Äquivalente) hinzu.

  • Erhitzen Sie die Mischung für 2 Stunden unter Rückfluss.

  • Kühlen Sie die Lösung ab und säuern Sie mit 1 M Salzsäure an, bis ein Niederschlag ausfällt.

  • Filtrieren Sie den Niederschlag ab, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn.

Funktionalisierung des aromatischen Chinolin-Rings

Der Benzolring des 1,2-Dihydrochinolin-Systems kann durch elektrophile aromatische Substitution funktionalisiert werden.[8][9][10][11][12] Die N-Acyl-Gruppe wirkt als desaktivierender Substituent, was bedeutet, dass harsche Reaktionsbedingungen erforderlich sein können. Die Substitution erfolgt bevorzugt in den Positionen 6 und 8.

Derivatization_Strategies cluster_cyano Modifikation der Cyano-Gruppe cluster_carboxylat Reaktionen am Carboxylat cluster_ring Funktionalisierung am Ring Start 2-Cyanoethylchinolin- 1(2H)-carboxylat Cyano_Acid Carbonsäure-Derivat Start->Cyano_Acid Hydrolyse Cyano_Amine Amin-Derivat Start->Cyano_Amine Reduktion Carboxylat_Acid N-Carbonsäure Start->Carboxylat_Acid Verseifung Ring_Substituted Substituiertes Chinolin-Derivat Start->Ring_Substituted Elektrophile Substitution

Abbildung 2: Übersicht über die Derivatisierungsstrategien.

Die Nitrierung führt eine Nitro-Gruppe in den Benzolring ein, die weiter modifiziert werden kann.

ReagenzBedingungenReaktionszeitHauptprodukte
HNO3/H2SO40 °C bis RT1 h6-Nitro- und 8-Nitro-Derivate

Protokoll:

  • Lösen Sie das Ausgangsmaterial in konzentrierter Schwefelsäure und kühlen Sie auf 0 °C.

  • Fügen Sie langsam eine gekühlte Mischung aus konzentrierter Salpetersäure und Schwefelsäure hinzu.

  • Rühren Sie die Mischung für 1 Stunde bei Raumtemperatur.

  • Gießen Sie die Reaktionsmischung vorsichtig auf Eis.

  • Sammeln Sie den entstandenen Niederschlag durch Filtration, waschen Sie ihn mit Wasser und trocknen Sie ihn.

  • Trennen Sie die Isomere durch Säulenchromatographie.

Zusammenfassung und Ausblick

Dieser Leitfaden hat detaillierte Protokolle für die Synthese und Derivatisierung von 2-Cyanoethylchinolin-1(2H)-carboxylat vorgestellt. Die vorgestellten Methoden ermöglichen den Zugang zu einer Vielzahl von funktionalisierten Chinolin-Derivaten, die als wertvolle Bausteine in der medizinischen Chemie und den Materialwissenschaften dienen können. Die strategische Manipulation der Cyanoethyl-, Carboxylat- und aromatischen Ring-Funktionalitäten eröffnet ein breites Feld für die Entdeckung neuer Moleküle mit potenziell interessanten biologischen Aktivitäten und physikochemischen Eigenschaften. Zukünftige Arbeiten könnten sich auf die Entwicklung von Eintopfreaktionen zur Effizienzsteigerung und die Untersuchung der biologischen Aktivität der synthetisierten Derivate konzentrieren.[13]

Referenzen

  • Unbekannte Quelle. Synthese und Untersuchung von 1,2-Dihydrochinolin-Derivaten als Inhibitoren der Lipid-Peroxidation.

  • Wikipedia. Schutzgruppe. [Link]

  • Organic Chemistry Portal. 1,2-Dihydroquinoline synthesis. [Link]

  • ResearchGate. 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines.

  • MDPI. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. [Link]

  • Wikipedia. Reissert-Reaktion. [Link]

  • Unbekannte Quelle. pdf - Organische Chemie 2B.

  • Abiweb. Elektrophile Substitution und Zweitsubstitution. [Link]

  • u-helmich.de. Elektrophile Substitution: Die Zweitsubstitution. [Link]

  • StudyHelp Online-Lernen. Elektrophile Substitution. [Link]

  • Unbekannte Quelle. Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.

  • Chemie.de. Elektrophile Substitution. [Link]

  • Wikipedia. Chinolin. [Link]

  • Wikipedia. Elektrophile aromatische Substitution. [Link]

  • DocCheck Flexikon. Chinolin. [Link]

  • Laborhelfer.de. Schutzgruppen - Übersicht, Amine (Boc), Alkohole, Carbonsäuren. [Link]

  • YouTube. Protecting Groups - What YOU need to know for ORGANIC Chemistry! (+Mechanisms). [Link]

  • Düsseldorfer Dokumenten- und Publikationsservice. Synthese, Struktur und Eigenschaften neuartiger 2-substituierter Chinoline und Bichromophore auf Pyrazolbasis.

  • MACAU. 7-Donor-, 8-Akzeptor-substituierte Chinoline als ESIPT-Photoschalter Dissertation.

  • Wikipedia. Phosphine. [Link]

  • YouTube. Alkaline Ester Hydrolysis/Saponification | Chemistry Tutorial. [Link]

  • YouTube. 06a - Condensation and Hydrolysis (Esters and Amides). [Link]

  • YouTube. [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 2-Cyanoethyl quinoline-1(2H)-carboxylate

Executive Summary & Mechanistic Rationale The synthesis of 1,2-dihydroquinoline-1-carboxylates represents a critical transformation in organic synthesis, yielding valuable intermediates for drug development and highly ef...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 1,2-dihydroquinoline-1-carboxylates represents a critical transformation in organic synthesis, yielding valuable intermediates for drug development and highly efficient peptide coupling reagents (analogous to EEDQ)[1]. The compound 2-Cyanoethyl quinoline-1(2H)-carboxylate is of particular interest due to the unique properties of the 2-cyanoethyl group, which serves as a robust protecting group that can be cleanly cleaved via base-catalyzed β -elimination when required.

The core chemical logic relies on the regioselective reduction of quinoline. Unactivated quinoline is highly resistant to mild reducing agents. However, the introduction of 2-cyanoethyl chloroformate electrophilically activates the nitrogen, generating a highly reactive N -acylquinolinium intermediate[2]. This transient species is highly susceptible to nucleophilic attack. By conducting the reaction in the presence of sodium borohydride (NaBH₄), a hydride ion rapidly and regioselectively attacks the C2 position of the quinoline ring, breaking the aromaticity of the pyridine-half and yielding the 1,2-dihydroquinoline derivative[3].

Mechanism Q Quinoline (Stable Aromatic) I N-Acylquinolinium Intermediate (Highly Reactive Electrophile) Q->I + Chloroformate C 2-Cyanoethyl Chloroformate (Electrophilic Activation) C->I A Regioselective C2 Hydride Attack (Kinetic Trapping) I->A Fast kinetics at <0 °C H Sodium Borohydride (NaBH4) (Nucleophilic Hydride Source) H->A P 2-Cyanoethyl quinoline-1(2H)-carboxylate (Target Product) A->P Irreversible reduction

Mechanistic pathway for the synthesis of 2-Cyanoethyl quinoline-1(2H)-carboxylate.

Scale-Up Considerations & Causality

Transitioning this synthesis from a benchtop scale to a 1-kilogram pilot scale requires strict control over reaction kinetics, thermodynamics, and side-product mitigation. The experimental choices in this protocol are governed by the following causal relationships:

  • Order of Addition (Kinetic Trapping): If chloroformate is added to quinoline without NaBH₄ present, the N -acylquinolinium intermediate can dimerize or undergo solvolysis with the methanol co-solvent, yielding a 2-methoxy-1,2-dihydroquinoline byproduct[1]. By suspending NaBH₄ in the reaction mixture prior to chloroformate addition, the intermediate is kinetically trapped by the highly nucleophilic hydride the moment it forms[3].

  • Solvent System (THF/MeOH): Tetrahydrofuran (THF) provides excellent solubility for the quinoline and the target product. However, NaBH₄ has poor solubility and reactivity in pure THF. A co-solvent of Methanol (MeOH) is required to act as a proton shuttle and solubilize the borohydride.

  • Temperature Control (-15 °C): Methanol can react with both the chloroformate and NaBH₄. Maintaining the reaction at -15 °C kinetically suppresses these parasitic side reactions while allowing the primary N -acylquinolinium formation and subsequent reduction to proceed efficiently.

  • Quench pH: The 2-cyanoethyl ester is sensitive to strong bases (prone to β -elimination, releasing toxic acrylonitrile). Therefore, the reaction must be quenched with a mildly acidic buffer (aqueous NH₄Cl) rather than NaOH.

Quantitative Process Optimization
ParameterRange TestedOptimal ValueMechanistic Rationale & Causality
Solvent Ratio (THF:MeOH) 1:1 to 5:13:1 Balances NaBH₄ solubility (requires MeOH) with the suppression of solvolysis side-reactions (requires THF).
Temperature 0 °C to -30 °C-15 °C At > -5 °C, chloroformate degrades. At < -25 °C, NaBH₄ reduction stalls, causing dangerous reagent pooling.
NaBH₄ Equivalents 1.0 to 2.5 eq1.5 eq 1.5 eq ensures complete reduction of the intermediate without generating unmanageable hydrogen gas volumes.
Chloroformate Equivalents 1.0 to 1.5 eq1.1 eq Slight excess drives complete conversion of quinoline; minimizes unreacted starting material which is hard to separate.

Detailed Step-by-Step Protocol (1 kg Scale)

This protocol is designed as a self-validating system. Embedded In-Process Controls (IPCs) ensure that each phase of the reaction meets strict quality gates before proceeding.

Phase 1: Reactor Setup and Activation
  • Purge: Flush a 10 L jacketed glass reactor with dry Nitrogen (N₂) for 15 minutes to ensure an inert atmosphere.

  • Charge Solvents: Add 4.5 L of anhydrous Tetrahydrofuran (THF) and 1.5 L of anhydrous Methanol (MeOH) to the reactor.

  • Charge Substrate: Add 1.00 kg (7.74 mol, 1.0 eq) of Quinoline to the solvent mixture. Stir at 250 RPM.

  • Cooling: Set the chiller to cool the internal reactor temperature to -15 °C.

    • IPC 1: Do not proceed until the internal RTD probe reads -14 °C for at least 10 minutes.

Phase 2: Borohydride Suspension
  • NaBH₄ Addition: Carefully add 439 g (11.6 mol, 1.5 eq) of Sodium Borohydride in 50 g portions over 30 minutes.

    • Safety Note: Keep the reactor vented to a scrubber system to safely displace any evolved hydrogen gas.

    • Causality: Portion-wise addition prevents a sudden temperature spike from the heat of dissolution and partial reaction with MeOH.

Phase 3: Electrophilic Trapping (Critical Step)
  • Chloroformate Feed: Load 1.13 kg (8.51 mol, 1.1 eq) of 2-Cyanoethyl chloroformate into an addition funnel.

  • Dropwise Addition: Begin adding the chloroformate at a rate of ~10 mL/min.

    • Self-Validating Control: Link the addition pump to the internal temperature probe. If the internal temperature exceeds -5 °C, the pump must automatically pause until the system cools back to -15 °C. This prevents thermal runaway and intermediate degradation.

  • Maturation: Once addition is complete (approx. 2 hours), stir the reaction for an additional 1 hour at -5 °C.

    • IPC 2: Withdraw a 0.5 mL aliquot, quench with 0.5 mL water, extract with 1 mL EtOAc, and analyze via HPLC (UV 254 nm). Proceed to Phase 4 only if unreacted quinoline is < 2% by area.

Phase 4: Quench and Purification
  • Quench: Cautiously add 3.0 L of saturated aqueous Ammonium Chloride (NH₄Cl) dropwise over 1 hour. Maintain temperature < 10 °C.

    • Causality: NH₄Cl safely destroys excess NaBH₄ and neutralizes the mixture without triggering the base-catalyzed cleavage of the cyanoethyl group.

  • Phase Separation: Add 4.0 L of Dichloromethane (DCM). Stir for 15 minutes, then allow phases to separate. Drain the lower organic layer.

  • Washing: Wash the organic layer with deionized water (2 x 3 L) and brine (3 L). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a maximum bath temperature of 35 °C.

  • Crystallization: Dissolve the crude oil in 1.5 L of warm Ethyl Acetate, then slowly add 6.0 L of Hexanes while stirring. Cool to 0 °C to induce crystallization. Filter and dry the white crystalline solid under vacuum.

Workflow S1 Step 1: Reactor Setup Quinoline in THF/MeOH Cool to -15 °C S2 Step 2: Borohydride Addition Portion-wise NaBH4 Exotherm control S1->S2 S3 Step 3: Chloroformate Addition Dropwise, maintain < -5 °C S2->S3 S4 Step 4: Quench & Workup NH4Cl (aq) quench Phase separation S3->S4 S5 Step 5: Purification Crystallization from EtOAc/Hexane S4->S5

Step-by-step scale-up workflow for 1,2-dihydroquinoline-1-carboxylate synthesis.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized batch, the following analytical validations must be met:

  • ¹H NMR (400 MHz, CDCl₃): Must show the characteristic disappearance of the aromatic C2 proton of quinoline and the appearance of a new methylene signal (C2-H₂) around δ 4.3 - 4.5 ppm, integrating for 2 protons. The cyanoethyl protons should appear as two distinct triplets around δ 2.7 ppm (-CH₂CN) and δ 4.3 ppm (-OCH₂-).

  • HPLC Purity: 98.5% (UV 254 nm). The primary impurity to monitor is the fully reduced 1,2,3,4-tetrahydroquinoline derivative, which occurs if the reaction temperature is allowed to rise excessively during the NaBH₄ reduction phase.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ corresponding to the molecular weight of C₁₃H₁₂N₂O₂ (Target MW: 228.25 g/mol ).

References

  • Partial and Complete Reduction of Pyridine and their Benzo Analogs. ResearchGate. Available at:[Link][3]

  • Product Class 3: Quinolines. Thieme E-Books & E-Journals. Available at:[Link][2]

Sources

Application

Application Note: Cyanoethylation of Quinoline Precursors for Advanced Scaffold Synthesis

Mechanistic Rationale & Strategic Overview Quinoline and its derivatives are privileged scaffolds in drug discovery, frequently embedded in antimalarial, antibacterial, and anticancer agents. Synthesizing these polynucle...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

Quinoline and its derivatives are privileged scaffolds in drug discovery, frequently embedded in antimalarial, antibacterial, and anticancer agents. Synthesizing these polynuclear heterocyclic compounds (PHCs) often requires the precise construction of functionalized precursors. One highly effective, yet historically nuanced, strategy is the cyanoethylation of aniline or anthranilonitrile derivatives, followed by intramolecular cyclization 1[1].

The cyanoethylation step serves a dual mechanistic purpose in scaffold architecture:

  • Chain Extension: It introduces a three-carbon propionitrile moiety to the primary amine via an SN​2 displacement or Michael addition pathway, establishing the required backbone for the subsequent heterocyclic ring.

  • Electrophilic Trap Generation: The terminal nitrile acts as a potent electrophile during base-induced intramolecular ring closure (e.g., Thorpe-Ziegler cyclization), selectively yielding functionalized cores like 4-aminoquinoline-3-carbonitriles[1].

Pathway Visualization

The following diagram illustrates the mechanistic workflow from the primary amine precursor through selective mono-N-cyanoethylation to the final cyclized quinoline scaffold.

Workflow N1 Anthranilonitrile Precursor (Primary Amine) N2 Cyanoethylation (3-Bromopropanenitrile / t-BuOK) N1->N2 Deprotonation & SN2 N3 N-Alkylated Intermediate (2-(Cyanoethylamino)benzonitrile) N2->N3 Mono-N-alkylation N4 Thorpe-Ziegler Cyclization (t-BuLi, THF, -78°C) N3->N4 Carbanion Formation N5 Quinoline Scaffold (4-Aminoquinoline-3-carbonitrile) N4->N5 Intramolecular Ring Closure

Workflow for cyanoethylation and cyclization of quinoline precursors.

Experimental Protocols

Protocol A: Selective Mono-N-Cyanoethylation of Anthranilonitriles

Objective: To achieve selective mono-alkylation while suppressing over-alkylation to the tertiary amine.

Reagents:

  • 2-Aminobenzonitrile (Anthranilonitrile) (1.0 equiv)

  • 3-Bromopropanenitrile (1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation of the Anion: Dissolve 2-aminobenzonitrile in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the nitrile groups and to stabilize the transition state of the SN​2 displacement.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add t-BuOK in portions over 15 minutes.

    • Causality:t-BuOK is a sterically hindered base that effectively deprotonates the aniline nitrogen without acting as a nucleophile, minimizing side reactions.

  • Alkylation: Dropwise add 3-bromopropanenitrile to the cooled mixture. Allow the reaction to gradually warm to room temperature (ca. 24 °C) and stir for 12 hours.

    • Causality: The gradual warming controls the exothermic SN​2 displacement, favoring mono-alkylation. The steric bulk of the resulting secondary amine, combined with the electron-withdrawing nature of the benzonitrile group, significantly reduces the nucleophilicity of the intermediate, preventing di-alkylation[1].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check (Self-Validating System): Perform TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot and the appearance of a new, lower Rf​ spot (~0.4) confirms mono-alkylation. Confirm via 1H NMR; the spectrum must exhibit two distinct triplets around δ 2.6 ppm and 3.5 ppm corresponding to the newly introduced methylene protons ( −CH2​−CH2​−CN ), integrating for 2 protons each.

Protocol B: Thorpe-Ziegler Cyclization to 4-Aminoquinoline-3-carbonitriles

Objective: Base-mediated intramolecular cyclization of the cyanoethylated intermediate.

Reagents:

  • 2-((2-Cyanoethyl)amino)benzonitrile (1.0 equiv)

  • tert-Butyllithium (t-BuLi, 1.7 M in pentane) (2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve the intermediate from Protocol A in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Carbanion Generation: Add t-BuLi dropwise over 20 minutes.

    • Causality: The strong base abstracts the acidic α -proton adjacent to the aliphatic nitrile. The ultra-low temperature (-78 °C) is mandatory to prevent the highly reactive t-BuLi from directly attacking the nitrile carbon (nucleophilic addition) before the α -deprotonation occurs[1].

  • Intramolecular Cyclization: Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.

    • Causality: Warming provides the activation energy necessary for the Thorpe-Ziegler-type nucleophilic attack of the α -carbanion onto the aromatic nitrile carbon, forming the cyclic imine intermediate which rapidly tautomerizes to the stable 4-aminoquinoline system.

  • Workup: Quench with ice-water, extract with dichloromethane, dry, and purify via flash chromatography.

  • Validation Check (Self-Validating System): The IR spectrum will show a sharp absorption at ~2200 cm −1 (conjugated C≡N ) and primary amine stretches at ~3300-3400 cm −1 .

Quantitative Data: Optimization of Mono-N-Alkylation

Optimizing the base is critical to maximizing the yield of the mono-cyanoethylated precursor while avoiding unreacted starting material or di-alkylation.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield of Mono-alkylated Product (%)Observation / Causality
1 K2​CO3​ (2.0)DMF8024< 10%Weak base; insufficient deprotonation of the electron-deficient aniline.
2NaH (1.5)THF0 to 251245%Strong base, but poor solubility in THF leads to incomplete conversion.
3t-BuOK (1.5)DMF0 to 241282%Optimal; strong, non-nucleophilic base in a polar aprotic solvent maximizes SN​2 efficiency.
4t-BuOK (3.0)DMF241260%Excess base promotes unwanted side reactions and trace di-alkylation.

Alternative Pathways: Friedel-Crafts Cycloacylation

While the Thorpe-Ziegler cyclization is ideal for anthranilonitriles, traditional aniline derivatives can be cyanoethylated using acrylonitrile via a Michael-type addition. The resulting p -anilinopropiononitriles are hydrolyzed to carboxylic acids and subjected to intramolecular Friedel-Crafts acylation (using polyphosphoric acid or AlCl3​ ) to yield 2,3-dihydroquinolin-4(1H)-ones 2[2]. Furthermore, similar cyanoethylation of aminoxylenes followed by Darzens and Friedel-Crafts combined methodologies provides access to complex fused N-heteropolycycles 3[3].

References

  • Title: A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives Source: ResearchGate URL: 1

  • Title: 932 J.C.S. Perkin I - RSC Publishing (Cyanoethylation of Substituted Anilines) Source: RSC Publishing URL: 2

  • Title: Friedel–Crafts Chemistry. Part 63. Syntheses of some condensed N-heterocyclic systems via combined Darzens and Friedel-Crafts Source: Arkivoc URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Cyanoethyl quinoline-1(2H)-carboxylate

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating highly functionalized, sensitive intermediates requires moving beyond standard purification boilerplate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating highly functionalized, sensitive intermediates requires moving beyond standard purification boilerplate.

The purification of 2-Cyanoethyl quinoline-1(2H)-carboxylate presents a classic "double-edged sword" in synthetic organic chemistry. You are dealing with a molecule that possesses two highly sensitive, orthogonal reactive sites: an acid-labile 1,2-dihydroquinoline core and a base-labile 2-cyanoethyl protecting group. Standard chromatographic techniques will often destroy this product before it leaves the column.

This guide provides the mechanistic causality behind these degradation pathways and establishes a self-validating protocol for pristine isolation.

Stability Matrix & Chemical Sensitivities

To successfully purify this intermediate, you must first understand the thermodynamic traps associated with its structure. The table below summarizes the quantitative and qualitative data regarding its stability.

ConditionReagent / FactorMechanistic Effect on MoleculeRecommended Action
Acidic Standard Silica Gel (pH 4.5–6.0), TFA, HClDisproportionation & Polymerization: Protonation of the C3=C4 enamine-like double bond leads to a reactive iminium species[1].Use Neutral Alumina (Brockmann Grade III) or highly pure, pH-neutral spherical silica.
Basic Triethylamine (TEA), DBU, Ammonia β -Elimination: Base abstracts the acidic α -proton of the cyanoethyl group, releasing toxic acrylonitrile and the free carbamate[2][3].Strictly avoid amine-based additives in your eluents[4].
Oxidative Ambient Air ( O2​ )Aromatization: The 1,2-dihydroquinoline core is thermodynamically driven to oxidize into a fully aromatic quinoline.Degas all solvents with Argon; maintain an inert atmosphere during concentration.
Thermal Bath Temperatures > 35 °CAccelerated Degradation: Heat lowers the activation energy for both oxidation and elimination pathways.Perform rotary evaporation at 25 °C.
Troubleshooting Guides & FAQs

Q1: I usually add 1% Triethylamine (TEA) to my eluent to protect acid-sensitive compounds on silica. Can I do this here? A1: Absolutely not. While TEA will neutralize the acidic silanol groups that degrade the 1,2-dihydroquinoline core, the 2-cyanoethyl ester is a widely recognized base-labile protecting group. Exposure to primary, secondary, or even tertiary amines triggers a rapid E1cB β -elimination[2]. This will cleave the protecting group, releasing acrylonitrile and destroying your product[3].

Q2: My NMR shows a massive peak for fully aromatic quinoline, but my TLC looked clean. What went wrong? A2: 1,2-dihydroquinolines are notoriously unstable and prone to auto-oxidation[1]. If your TLC was clean, the aromatization likely occurred during the concentration step or during storage. This is caused by dissolved oxygen in your chromatography solvents. You must sparge your eluents with argon prior to use and store the isolated oil under a strict argon blanket at -20 °C.

Q3: Is Reverse-Phase HPLC (RP-HPLC) a viable alternative for purification? A3: It is highly risky and generally not recommended. Standard RP-HPLC relies on aqueous mobile phases with acidic modifiers (like 0.1% Formic Acid or TFA), which will rapidly protonate the C3=C4 double bond and induce polymerization. Conversely, using basic buffers (like ammonium bicarbonate) will induce the β -elimination of the cyanoethyl group[4]. Normal-phase chromatography under strictly neutral conditions is the only reliable method.

Mechanistic Degradation Workflow

The following diagram illustrates the specific degradation pathways triggered by incorrect stationary phase selection.

PurificationWorkflow Start Crude 2-Cyanoethyl quinoline-1(2H)-carboxylate AcidPath Acidic Silica Gel (pH < 6) Start->AcidPath Standard Column BasePath Amine-Deactivated Silica (e.g., 1% TEA) Start->BasePath Modified Column OptPath Neutral Alumina (Brockmann Grade III) Start->OptPath Optimized Column Deg1 Disproportionation & Polymerization AcidPath->Deg1 Protonation of C3=C4 enamine Deg2 β-Elimination (Releases Acrylonitrile) BasePath->Deg2 Base abstracts α-proton Success Pure Product Isolated (High Yield) OptPath->Success Neutral, fast elution

Fig 1: Chromatographic degradation pathways vs. optimized neutral alumina purification workflow.

Step-by-Step Purification Protocol

To ensure scientific integrity and high recovery yields, follow this self-validating protocol. Every step is designed to preemptively neutralize the degradation pathways outlined above.

Step 1: Stationary Phase Preparation

  • Action: Select Neutral Alumina (Brockmann Activity III) as your stationary phase.

  • Causality: Alumina lacks the highly acidic silanol protons found on standard silica gel, preventing the disproportionation of the 1,2-dihydroquinoline core[1]. By using Activity III (which has a higher water content than Activity I), you reduce the catalytic surface activity that can inadvertently trigger ester hydrolysis.

Step 2: Solvent Degassing

  • Action: Prepare a solvent system of Hexane and Ethyl Acetate (typically starting at 90:10 v/v). Sparge the solvent mixture with a fritted Argon line for 15–20 minutes.

  • Causality: Removing dissolved O2​ halts the thermodynamic drive toward aromatization during the prolonged surface-area exposure inherent to chromatography.

Step 3: Column Loading

  • Action: Dissolve the crude mixture in the absolute minimum volume of degassed Dichloromethane (DCM). Do not dry-load the compound onto silica or celite. Apply the liquid directly to the top of the alumina bed.

  • Causality: Dry-loading maximizes surface-area contact time with active solid supports, accelerating degradation. Liquid loading minimizes residence time.

Step 4: Flash Elution

  • Action: Run the column using positive Argon pressure. Aim for a fast flow rate (e.g., 2 inches per minute).

  • Causality: The 2-cyanoethyl group and the enamine core are kinetically stable but thermodynamically unstable on solid supports. Speed is a critical purification parameter.

Step 5: Concentration and Storage

  • Action: Pool the product-containing fractions. Evaporate the solvent on a rotary evaporator with the water bath set strictly below 25 °C . Backfill the rotary evaporator with Argon, not ambient air.

  • Causality: Thermal stress accelerates β -elimination[2]. Once concentrated, the resulting oil must be immediately purged with Argon and stored at -20 °C to maintain long-term integrity.

References
  • Dauphinee, S. A., & Forrest, T. P. (1978). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Canadian Journal of Chemistry.[Link]

  • Iyer, R. P., et al. (2001). Method for deprotecting oligonucleotides.
  • He, M., et al. (2021). Oligonucleotide synthesis under mild deprotection conditions. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Saneyoshi, H., et al. (2005). A General Method for the Synthesis of 2'-O-Cyanoethylated Oligoribonucleotides Having Promising Hybridization Affinity for DNA and RNA and Enhanced Nuclease Resistance. The Journal of Organic Chemistry.[Link]

Sources

Optimization

Quinoline Solutions Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assays, unexpected toxicity, or loss of compound potency when working with qui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assays, unexpected toxicity, or loss of compound potency when working with quinoline derivatives (e.g., chloroquine, fluoroquinolones, and kinase inhibitors).

Quinoline compounds are notoriously sensitive to their physicochemical environment. Simply dissolving them in a buffer and storing them on a benchtop is a recipe for experimental failure. This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind quinoline instability and self-validating protocols to ensure absolute confidence in your data.

Diagnostic FAQ & Troubleshooting Guide

Q1: Why does my hydroxychloroquine or chloroquine stock solution turn yellow or brown over time?

Causality: Discoloration is the universal macroscopic hallmark of photo-oxidation and degradation of the quinoline ring[1]. In aqueous environments, hydroxychloroquine reacts rapidly with unintentionally generated hydroxyl radicals (•OH) and hydrated electrons, leading to ring-opening, N-oxidation, and the formation of colored polymeric byproducts[2][3]. The Fix: Never store aqueous solutions of hydroxychloroquine for extended periods; Cayman Chemical strictly recommends not storing these aqueous solutions for more than one day[4]. If short-term storage is mandatory, purge the solvent with inert gas (Argon) to displace dissolved oxygen, use amber vials, and consider supplementing the buffer with a radical scavenger like ascorbic acid to intercept •OH radicals before they attack the quinoline core[3].

Q2: I am running a biological assay with ciprofloxacin. Why does its stability fluctuate wildly depending on the buffer pH?

Causality: Fluoroquinolones exhibit extreme pH-dependent photostability due to their ionizable functional groups. Ciprofloxacin achieves its maximum stability at pH 3.0–4.0, where its carboxylic acid group is unionized and the basic nitrogen is fully protonated[5]. However, at physiological pH (~7.4), the molecule exists predominantly in its zwitterionic form. This zwitterionic state is highly susceptible to photo-induced electron transfer, dramatically accelerating degradation under ambient or UV light[5]. The Fix: Formulate your highly concentrated stock solutions in mildly acidic conditions (e.g., 0.1 M HCl or acetate buffer pH 4.0) rather than neutral PBS. Dilute the stock into your neutral assay buffer immediately prior to treating your cells or running your biochemical assay.

Q3: My antimicrobial assay results are inconsistent. Sometimes aged fluoroquinolone solutions show higher-than-expected activity, while others show a massive drop. What is happening?

Causality: Unlike many small molecules that simply become inert upon degradation, the photodegradation products of certain fluoroquinolones (like ofloxacin and levofloxacin) retain active pharmacophores and possess intrinsic antimicrobial activity[6]. This creates a dangerous confounding variable: your "active" concentration is actually an unquantified mixture of the parent compound and its active photoproducts. Conversely, compounds like sitafloxacin undergo rapid photochemical dechlorination under UV light, leading to completely inactive products and a severe drop in potency[7]. The Fix: You cannot rely on phenotypic assays to confirm compound integrity. You must implement a stability-indicating HPLC-MS/MS assay to quantify the exact ratio of parent compound to degradation products before running biological experiments.

Mechanistic Pathway of Quinoline Degradation

To effectively troubleshoot, you must understand the stressors acting on your molecule. The diagram below maps the logical relationship between environmental triggers and the resulting chemical degradation pathways.

G Q Quinoline Compound (Aqueous Solution) UV UV/Vis Light (Photolysis) Q->UV Exposure ROS Reactive Oxygen Species (•OH Radicals) Q->ROS Oxidation PH Physiological pH (~7.4) (Zwitterion Formation) Q->PH Deprotonation PhotoProd Photodegradation Products (e.g., Dechlorination) UV->PhotoProd Cleavage OxProd Oxidized Metabolites (e.g., N-Oxidation) ROS->OxProd Electron Transfer PH->PhotoProd Sensitizes ActiveProd Active/Inactive Antimicrobial Fragments PhotoProd->ActiveProd OxProd->ActiveProd

Caption: Logical relationship mapping primary environmental stressors to quinoline degradation pathways.

Quantitative Stability Profiles

Use this reference table to establish baseline expectations for your specific compound class.

CompoundOptimal pH for StabilityPrimary Degradation PathwayHalf-Life / Stability LimitKey Intervention
Hydroxychloroquine Acidic/Alkaline extremesHydroxyl radical oxidation< 24 hours in aqueous buffer[4]Add ascorbic acid; prepare fresh[3][4]
Ciprofloxacin pH 3.0 – 4.0UVB Photolysis (Zwitterion)Highly unstable at pH 7-8[5]Store stock at pH 4.0 in dark[5]
Sitafloxacin Acidic or AlkalinePhotochemical dechlorinationMax degradation at neutral pH[7]Avoid neutral pH for long-term storage[7]
Quinoline (Base) pH < 4.5Photooxidation~14 days in natural sunlight[8]Shield from UV; remove organics[8]

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. When validating the stability of a new quinoline derivative, you must prove that your analytical method can actually detect the degradation products, and that the loss of signal is due to degradation, not non-specific binding to the vial.

Protocol: Stability-Indicating Forced Degradation & HPLC-MS/MS Assay

Objective: To map the breakdown pathways of a quinoline derivative and calculate mass balance to ensure no "invisible" polymeric degradation products are forming.

Step 1: Stock Formulation & Aliquoting

  • Dissolve the quinoline compound in HPLC-grade water or methanol to a concentration of 1 mg/mL.

  • Divide into four cohorts:

    • Control: Stored at 4°C in the dark.

    • Photolytic Stress: Exposed to 254 nm UV light.

    • Oxidative Stress: Spiked with 0.3% H₂O₂.

    • Hydrolytic Stress: Adjusted to pH 2.0 (0.1 M HCl) and pH 12.0 (0.1 M NaOH).

Step 2: System Suitability & Quenching (Critical Step)

  • Causality: If you place an actively oxidizing sample into an HPLC autosampler, it will continue to degrade while waiting in the queue, destroying your kinetic data.

  • Action: At exact time points (e.g., 0, 2, 4, 8 hours), quench the oxidative stress samples with an equimolar amount of sodium thiosulfate.

  • Validation: Spike all samples with a Stable Isotope-Labeled Internal Standard (SIL-IS). If the SIL-IS signal drops, your compound is sticking to the plastic vial, not degrading.

Step 3: HPLC-MS/MS Analysis

  • Utilize a C18 column maintained at 40°C[9].

  • Use a mobile phase gradient of 0.1% formic acid in water (Eluent A) and 0.1% formic acid in acetonitrile (Eluent B)[9].

  • Causality: The acidic mobile phase ensures the basic nitrogen on the quinoline ring remains fully protonated, preventing peak tailing and ensuring consistent ionization in the mass spectrometer.

Step 4: Mass Balance Calculation

  • Integrate the molar peak areas of the parent compound and all identified degradation products.

  • Validation: The sum of the parent + products must equal >95% of the Control area. If the mass balance is <95%, your compound is forming insoluble polymers or volatile fragments that your MS is missing.

G Step1 1. Formulate Stock (Acidic pH, Dark) Step2 2. Aliquot & Stress (UV, H2O2, pH) Step1->Step2 Step3 3. Quench Reaction (+ Internal Standard) Step2->Step3 Step4 4. HPLC-MS/MS (Gradient Separation) Step3->Step4 Step5 5. Mass Balance Validation (>95%) Step4->Step5

Caption: Self-validating experimental workflow for stability-indicating HPLC-MS/MS analysis.

References

  • Araki, T., et al. "Photochemical behavior of sitafloxacin, fluoroquinolone antibiotic, in an aqueous solution." Chem Pharm Bull (Tokyo).
  • "The effect of Ultraviolet-B irradiation on the photodegradation of ciprofloxacin and norfloxacin as inhibitors of bacterial DNA replic
  • "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions." Benchchem.
  • "Photodegradation of quinoline in water.
  • "PRODUCT INFORMATION - Hydroxychloroquine (sulf
  • "Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chrom
  • "Degradation of hydroxychloroquine in aqueous solutions under electron beam treatment.
  • "Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC." PMC.
  • "Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution." MalariaWorld.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Cyanoethyl quinoline-1(2H)-carboxylate Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the handling of highly sensitive intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the handling of highly sensitive intermediates. 2-Cyanoethyl quinoline-1(2H)-carboxylate is a specialized compound that presents unique stability challenges because it combines two highly reactive moieties: a base-sensitive 2-cyanoethyl ester and an acid-sensitive 1,2-dihydroquinoline core.

This guide provides mechanistic insights, frequently asked questions, and self-validating experimental protocols to help you maintain the integrity of your compound during synthesis, purification, and storage.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The molecule degrades via two distinct, pH-dependent pathways.

The Base-Catalyzed Pathway: β -Elimination

Under basic conditions (pH > 8), the 2-cyanoethyl protecting group becomes the primary point of failure. Hydroxide or amine bases abstract the relatively acidic α -proton adjacent to the electron-withdrawing cyano group. This triggers a rapid β -elimination cascade, releasing toxic acrylonitrile and a quinoline-1(2H)-carboxylate anion[1][2]. Because carbamate anions are inherently unstable, the intermediate spontaneously decarboxylates (releasing CO₂) to yield 1,2-dihydroquinoline. In the presence of ambient oxygen, 1,2-dihydroquinoline rapidly oxidizes to form fully aromatic quinoline[1].

The Acid-Catalyzed Pathway: Disproportionation

Conversely, under acidic conditions (pH < 4), the 2-cyanoethyl ester remains intact, but the 1,2-dihydroquinoline core fails. Protonation of the enamine-like double bond (or the nitrogen atom) creates a highly unstable intermediate. Even in the presence of trace acids, this intermediate rapidly undergoes disproportionation—a redox reaction where the molecule reacts with itself to form a 1:1 mixture of the fully oxidized quinoline derivative and the fully saturated 1,2,3,4-tetrahydroquinoline derivative[3].

Frequently Asked Questions (FAQs)

Q1: I am observing a rapid loss of my starting material in an ammonium bicarbonate buffer (pH 8.5). LC-MS shows a new peak with a mass corresponding to quinoline. What is happening? A1: Your compound is undergoing base-catalyzed β -elimination[1]. The basic buffer strips the 2-cyanoethyl group, releasing acrylonitrile. The resulting carbamic acid decarboxylates to form 1,2-dihydroquinoline, which rapidly oxidizes in air to form quinoline. Solution: Switch to a neutral or slightly acidic buffer (pH 6.0 - 7.0), such as ammonium acetate, to halt the β -elimination cascade.

Q2: During RP-HPLC purification using 0.1% TFA (Trifluoroacetic acid), my compound splits into multiple broad peaks. How can I stabilize it? A2: The 1,2-dihydroquinoline core is highly sensitive to strong acids like TFA. It is undergoing acid-catalyzed disproportionation on the column[3]. Solution: Eliminate TFA from your mobile phase. Use a milder modifier such as 0.1% Formic Acid, or preferably, perform the purification at a strictly neutral pH using a 10 mM Ammonium Acetate buffer.

Q3: Are there any visual indicators that my stock solution has degraded? A3: Yes. Pure 2-cyanoethyl quinoline-1(2H)-carboxylate solutions are typically colorless to pale yellow. If the solution turns deep yellow or brown, it strongly indicates the oxidation of the 1,2-dihydroquinoline core or the formation of polymeric byproducts. However, visual inspection is not a substitute for a stability-indicating assay.

Quantitative Data: Degradation Summary

The following table summarizes the quantitative parameters and expected outcomes when exposing the compound to various pH environments.

ConditionpH RangePrimary Degradation MechanismMajor Degradation ProductsVisual Indicators
Strong Base > 8.5 β -elimination & DecarboxylationQuinoline, Acrylonitrile, CO₂Colorless to Yellow
Strong Acid < 4.0Protonation & DisproportionationQuinoline deriv., Tetrahydroquinoline deriv.Yellow to Brown
Neutral 6.0 - 7.0Relatively StableNone (Trace oxidation over long-term storage)None

Visualizations of Degradation Pathways

BaseDegradation A 2-Cyanoethyl quinoline- 1(2H)-carboxylate B β-elimination (pH > 8) A->B C Acrylonitrile + Carbamate Anion B->C D Decarboxylation (-CO₂) C->D E 1,2-Dihydroquinoline D->E F Oxidation (O₂) E->F G Quinoline F->G

Base-catalyzed β-elimination and decarboxylation pathway of 2-cyanoethyl quinoline-1(2H)-carboxylate.

AcidDegradation A 2-Cyanoethyl quinoline- 1(2H)-carboxylate B Protonation (pH < 4) A->B C Protonated 1,2-Dihydroquinoline Intermediate B->C D Disproportionation C->D E Quinoline Derivative D->E F 1,2,3,4-Tetrahydroquinoline Derivative D->F

Acid-catalyzed disproportionation of the 1,2-dihydroquinoline core into saturated and aromatic forms.

Experimental Protocols: Self-Validating Stability Workflow

To accurately assess the stability of your specific batch, you must use a self-validating system . This means the protocol must definitively prove that degradation occurred in the sample vial, not inside the HPLC column. We achieve this through a strict quenching step.

Protocol: Stability-Indicating RP-HPLC Assay and Forced Degradation

Step 1: Stock Solution Preparation

  • Dissolve 1.0 mg of 2-Cyanoethyl quinoline-1(2H)-carboxylate in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Keep the stock solution on ice and protected from light.

Step 2: Forced Degradation Aliquots

  • Acidic Stress: Mix 100 µL of stock with 900 µL of 0.1 M HCl.

  • Basic Stress: Mix 100 µL of stock with 900 µL of 0.1 M NaOH.

  • Control (Neutral): Mix 100 µL of stock with 900 µL of 10 mM Ammonium Acetate (pH 7.0).

  • Incubate all vials at 25°C.

Step 3: The Quenching Mechanism (Critical Self-Validation Step) Causality Note: If you inject the acidic or basic samples directly into the HPLC, the extreme pH will cause the compound to degrade on the column, rendering your chromatogram useless. You must quench the reaction to lock the degradation profile at specific time points (e.g., 1 hr, 4 hr, 24 hr).

  • Quench Acidic Sample: Withdraw 100 µL of the acidic stress sample and immediately neutralize it by adding 100 µL of 0.1 M NaOH.

  • Quench Basic Sample: Withdraw 100 µL of the basic stress sample and immediately neutralize it by adding 100 µL of 0.1 M HCl.

  • Dilute quenched samples 1:5 with the neutral mobile phase prior to injection.

Step 4: RP-HPLC Analysis

  • Column: C18 Reverse-Phase (e.g., Waters XBridge, designed for pH stability).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0). Do not use TFA.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm; monitor for the appearance of quinoline and acrylonitrile peaks.

References

  • Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition Source: PMC (National Center for Biotechnology Information) / Molecules. Details the mechanism of base-catalyzed β -elimination of 2-cyanoethyl protecting groups. URL:[Link]

  • Method for deprotecting oligonucleotides (Patent CA2361079C)
  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines Source: Canadian Journal of Chemistry. Establishes the inherent instability and acid-catalyzed disproportionation pathways of the 1,2-dihydroquinoline core. URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Polymerization During Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. For researchers and drug development professionals, constructing the quinoline scaffold is a critical step in discovering novel therapeutics. However, clas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. For researchers and drug development professionals, constructing the quinoline scaffold is a critical step in discovering novel therapeutics. However, classic methods like the Skraup and Doebner-Miller syntheses are notorious for harsh conditions, runaway exotherms, and the formation of intractable polymeric tars[1].

This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to suppress polymerization, control reaction thermodynamics, and maximize your product yield.

Mechanistic Causality: Why Does Polymerization Occur?

In the Skraup synthesis, glycerol is dehydrated by concentrated sulfuric acid to form acrolein, a highly reactive α,β-unsaturated aldehyde[2]. In the Doebner-Miller reaction, α,β-unsaturated carbonyls are used directly as starting materials[3].

Under strongly acidic and high-temperature conditions, these electrophilic intermediates readily undergo acid-catalyzed self-condensation and radical polymerization rather than the desired Michael addition with aniline[2][4]. The result is a violent exotherm and a dark, rubbery tar that entraps the product, complicates purification, and drastically reduces the yield[2][5].

Pathway Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H2SO4, Heat Tar Polymeric Tar (Waste) Acrolein->Tar Strong Acid / High Heat Dihydroquinoline 1,2-Dihydroquinoline Acrolein->Dihydroquinoline + Aniline (Controlled) Aniline Aniline Aniline->Dihydroquinoline Quinoline Quinoline (Target) Dihydroquinoline->Quinoline Oxidation (e.g., PhNO2)

Divergent pathways of acrolein leading to quinoline cyclization or tar formation.

Troubleshooting Guide (FAQs)

Q1: My Skraup reaction immediately boils over violently upon adding sulfuric acid, resulting in a black tar. How do I control this? A1: The immediate violent exotherm is caused by the rapid, uncontrolled dehydration of glycerol and subsequent runaway polymerization of acrolein[6]. To prevent this, you must use a reaction moderator and strictly control the order of reagent addition.

  • Ferrous Sulfate ( FeSO4​ ): Acts as an oxygen carrier, moderating the oxidation step and extending the reaction over a longer period. This prevents localized overheating and sudden energy release[3][6].

  • Boric Acid ( H3​BO3​ ): Moderates the intensity of acrolein generation directly from sulfuric acid and glycerol, significantly reducing the speed of tar generation[7][8].

  • Crucial Step: Always disperse the moderator in the aniline/glycerol mixture before the slow, dropwise addition of sulfuric acid[5][6].

Q2: I am using the Doebner-Miller synthesis, and my α,β-unsaturated aldehyde is polymerizing before it can react with the aniline. What is the solution? A2: α,β-unsaturated carbonyls are highly susceptible to acid-catalyzed polymerization in homogenous aqueous acid[4]. The most effective strategy is to employ a biphasic solvent system (e.g., toluene and aqueous acid)[3][9]. This sequesters the reactive carbonyl compound in the non-polar organic phase. It slowly partitions into the aqueous phase where the aniline resides, keeping its effective concentration low and drastically reducing polymerization[3][10]. Alternatively, consider using milder Lewis acids (like ZnCl2​ or SnCl4​ ) instead of concentrated Brønsted acids[3][9].

Q3: Despite my best efforts, some tar formed. How can I efficiently separate my quinoline product from this intractable residue? A3: Do not attempt direct distillation or crystallization from the crude tar. Instead, rely on the basicity of the quinoline ring.

  • Neutralization & Basification: Carefully neutralize the acidic mixture with concentrated NaOH until strongly basic. This liberates the free quinoline base and precipitates the polymeric tars[2][10].

  • Steam Distillation: Because quinoline is volatile with steam, passing steam through the basified mixture will co-distill the quinoline and water, leaving the non-volatile tar behind in the reaction flask[5][10].

Workflow Start Identify Synthesis Method Skraup Skraup Synthesis Start->Skraup Doebner Doebner-Miller Synthesis Start->Doebner SkraupIssue Violent Exotherm / Tar Skraup->SkraupIssue DoebnerIssue Carbonyl Polymerization Doebner->DoebnerIssue Mod1 Add FeSO4 or Boric Acid SkraupIssue->Mod1 Mod2 Dropwise H2SO4 Addition SkraupIssue->Mod2 Mod3 Use Biphasic System (Toluene/Water) DoebnerIssue->Mod3 Mod4 Switch to Lewis Acid Catalyst DoebnerIssue->Mod4

Workflow for mitigating byproduct formation based on quinoline synthesis method.

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes the causal relationship between reaction parameters and the mitigation of polymerization, based on established optimization studies.

Synthesis MethodModification / ConditionPrimary Mechanism of ActionTypical Yield ImpactTar Formation
Skraup Standard (No Moderator)Uncontrolled acrolein generation and rapid oxidation.20 - 30%Severe
Skraup Addition of FeSO4​ Acts as an oxygen carrier; slows oxidation rate[6].60 - 75%Minimal
Skraup Addition of Boric AcidModerates acrolein generation from glycerol[7].55 - 70%Low
Doebner-Miller Homogeneous Aqueous AcidHigh local concentration of reactive carbonyls[4].15 - 25%High
Doebner-Miller Biphasic System (Toluene)Sequesters carbonyls; lowers aqueous concentration[9].65 - 85%Minimal

Self-Validating Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol utilizes ferrous sulfate to suppress runaway polymerization and ensures self-validation through observable thermal milestones[5][10].

  • Reagent Charging (Strict Order): In a large round-bottom flask equipped with a robust reflux condenser, add the following in exact order:

    • Powdered Ferrous Sulfate Heptahydrate ( FeSO4​⋅7H2​O ) (Moderator)

    • Anhydrous Glycerol

    • Aniline

    • Nitrobenzene (Oxidant)

  • Dispersion: Mechanically stir the mixture at room temperature for 10 minutes to ensure the FeSO4​ is evenly suspended. Validation: The mixture should appear as a heterogeneous, well-dispersed slurry.

  • Acid Addition: Place the flask in an ice-water bath. Slowly, dropwise, add concentrated H2​SO4​ while maintaining vigorous stirring[5]. Validation: A controlled exotherm will occur. If the mixture begins to boil, pause addition until it cools.

  • Controlled Heating: Remove the ice bath and gently apply heat using a heating mantle. Once the reaction begins to boil on its own, immediately remove the heat source[10]. The moderated exotherm will sustain reflux.

  • Completion: After the self-sustaining boiling subsides, reapply heat and reflux for 3-5 hours.

  • Work-up & Isolation: Cool to room temperature, dilute with water, and basify with 40% NaOH until pH > 10. Perform steam distillation to isolate the pure quinoline from any residual inorganic salts and minor oligomers[10].

Protocol 2: Biphasic Doebner-Miller Synthesis

This protocol uses a two-phase system to prevent the polymerization of α,β-unsaturated aldehydes[3][9].

  • Aqueous Phase Preparation: In a reaction flask, dissolve the aniline derivative in an aqueous acidic solution (e.g., 2M HCl or a Lewis acid like ZnCl2​ in water).

  • Organic Phase Preparation: Dissolve the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in a non-polar organic solvent such as toluene.

  • Biphasic Reaction: Add the organic phase to the aqueous phase. Equip the flask with a mechanical stirrer capable of high-shear mixing to maximize the interfacial surface area.

  • Heating: Heat the biphasic mixture to 80-90°C under vigorous stirring for 12-18 hours. Validation: The organic layer will gradually change color as the carbonyl compound is consumed and partitions into the aqueous layer to react.

  • Isolation: Cool the mixture. Separate the organic layer (which contains unreacted carbonyls and non-polar impurities). Basify the aqueous layer with saturated NaHCO3​ and extract the newly formed quinoline product with ethyl acetate[9][11].

References

  • Google Patents. "CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline".
  • Google Patents. "CN108610288A - The preparation method and its purification process of 5- chloro-8-hydroxyquinolines".
  • MDPI. "Recent Advances in Metal-Free Quinoline Synthesis". [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Oily Quinoline Derivatives That Won't Crystallize

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in synthetic chemistry: the crystallization of oily quinoline derivatives. Quinolines are a vital class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals. However, their purification is frequently hampered by their tendency to form persistent oils instead of crystalline solids.

This resource will delve into the underlying reasons for this behavior and offer a range of field-proven techniques to induce crystallization and achieve the high purity essential for your research and development endeavors.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding the crystallization of quinoline derivatives.

Q1: Why do my quinoline derivatives frequently "oil out" instead of crystallizing?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid rather than a solid. This often occurs when the solute is highly concentrated, and the solution is cooled too rapidly, causing the compound to come out of solution above its melting point.[1][2] Several factors contribute to this issue with quinoline derivatives:

  • Inherent Properties: Many quinoline derivatives have relatively low melting points and can form strong intermolecular interactions with solvents, which can inhibit the ordered arrangement required for a crystal lattice.

  • Impurities: The presence of even small amounts of impurities can significantly disrupt the crystallization process.[3][4] These impurities can interfere with the formation of a uniform crystal lattice, leading to the formation of an oil. Structurally related impurities are particularly problematic as they can be incorporated into the crystal lattice, causing defects.[5]

  • Solvent Choice: An inappropriate solvent system is a primary cause of oiling out. If the boiling point of the solvent is higher than the melting point of your compound, the compound may melt before it crystallizes.[6] Additionally, if the compound is too soluble in the chosen solvent, it may not reach the necessary level of supersaturation for crystallization to occur upon cooling.[2]

Q2: How do impurities specifically affect the crystallization of my quinoline derivative?

A2: Impurities can have a multifaceted impact on crystallization:

  • Inhibition of Nucleation: Impurities can increase the energy barrier for the formation of initial crystal nuclei, a process known as nucleation.[4][7] This can delay or even prevent the onset of crystallization.

  • Disruption of Crystal Growth: Impurities can adsorb onto the surface of growing crystals, blocking further addition of the desired molecules and hindering the formation of a well-ordered lattice.[3] This can lead to smaller, less-defined crystals or the formation of an oil.

  • Polymorphism: Impurities can sometimes direct the crystallization towards a less stable, metastable polymorph which may have different physical properties, including a greater tendency to be oily.[3][5]

  • Melting Point Depression: Impurities lower the melting point of a compound. If the melting point is depressed to below the temperature of the crystallization experiment, the compound will separate as an oil.[8]

Q3: I've tried numerous solvents, and my compound is either completely soluble or insoluble. What should I do?

A3: This is a common challenge, especially with highly polar or non-polar compounds. When a single solvent doesn't provide the desired solubility profile (highly soluble when hot, poorly soluble when cold), a mixed-solvent system, also known as a solvent pair, is often the solution.[2]

The process involves dissolving your compound in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (an "anti-solvent") in which the compound is insoluble is added dropwise to the heated solution until it becomes slightly cloudy.[9] This cloudiness indicates the point of saturation. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: Can I still get a pure product if I can't get my quinoline derivative to crystallize?

A4: While crystallization is a preferred method for purification due to its efficiency in removing impurities, several alternative techniques can be employed when crystallization fails:

  • Chromatography: Column chromatography is a highly effective method for purifying oily compounds.[10] It separates compounds based on their differential adsorption to a stationary phase. For quinoline derivatives, silica gel or alumina are common stationary phases.

  • Distillation: If your quinoline derivative is thermally stable and has a boiling point that is significantly different from any impurities, vacuum distillation can be an excellent purification method.[11][12]

  • Salt Formation: Quinolines are basic compounds and can readily form salts with various acids. These salts are often crystalline even when the free base is an oil.[11][13] After crystallization and purification of the salt, the free base can be regenerated by treatment with a base.

  • Extraction: Liquid-liquid extraction can be used to separate the desired compound from impurities based on differences in their solubility in two immiscible liquid phases.[11][12]

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific issues encountered during the crystallization of oily quinoline derivatives.

Guide 1: Systematic Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization.[2] A systematic approach to solvent screening will significantly increase your chances of success.

Protocol for Solvent Screening:
  • Initial Assessment: Start by testing the solubility of a small amount of your oily product (a few milligrams) in a range of common solvents (0.5-1.0 mL) at room temperature. A good starting point for solvents includes alkanes (hexane, heptane), aromatic hydrocarbons (toluene), chlorinated solvents (dichloromethane), ethers (diethyl ether, MTBE), esters (ethyl acetate), ketones (acetone), alcohols (methanol, ethanol, isopropanol), and water.[8]

  • Heating and Cooling: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate. Allow the solution to cool slowly to room temperature and then in an ice bath to observe if crystals form.

  • Evaluating Suitability: An ideal solvent will dissolve the compound when hot but not when cold.[14] Solvents in which the compound is very soluble at room temperature are generally poor choices for crystallization.

Solvent Property Comparison Table:
SolventPolarityBoiling Point (°C)Common Use for Quinolines
HexaneNon-polar69Good for non-polar derivatives; often used as an anti-solvent.
TolueneNon-polar111Useful for derivatives with some aromatic character.
DichloromethanePolar Aprotic40Often a good "soluble" solvent in a mixed-solvent system.[15]
Ethyl AcetatePolar Aprotic77A versatile solvent for a range of polarities.[16]
EthanolPolar Protic78Good for more polar derivatives; can form hydrogen bonds.[17]
WaterHighly Polar100Generally a poor solvent unless the derivative is highly polar or a salt.
Guide 2: Inducing Crystallization from a Supersaturated Solution

Once you have a supersaturated solution in a suitable solvent, crystallization may not occur spontaneously.[2] The following techniques can be used to induce nucleation.

Workflow for Inducing Crystallization:

start Supersaturated Solution scratch Scratch inner surface of the flask with a glass rod start->scratch seed Add a seed crystal scratch->seed If no crystals form end Crystals Form scratch->end Success cool Cool the solution slowly (ice bath or refrigerator) seed->cool If no crystals form seed->end Success evaporate Slowly evaporate some of the solvent cool->evaporate If no crystals form cool->end Success evaporate->end Success

Caption: Decision tree for inducing crystallization.

Detailed Protocols:
  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[18] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the supersaturated solution.[1] This provides a template for further crystal growth. If you don't have a pure crystal, you can sometimes obtain one by dissolving a small amount of the oil in a volatile solvent, letting it evaporate on a watch glass, and scraping off any solid that forms.

  • Slow Cooling: Rapid cooling often leads to the formation of small crystals or oils.[1] Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or an ice bath.

  • Solvent Evaporation: If you have too much solvent, you can slowly evaporate some of it to increase the concentration of your compound and induce crystallization.[2] This can be done by leaving the flask loosely covered in a fume hood.

Guide 3: The "Oiling Out" Rescue Plan

If your compound has already oiled out, don't despair. It is often possible to induce crystallization from the oil.

Workflow for Rescuing an Oiled-Out Product:

start Product has Oiled Out reheat Reheat the solution to redissolve the oil start->reheat add_solvent Add more of the 'good' solvent reheat->add_solvent cool_slowly Cool the solution very slowly add_solvent->cool_slowly try_new_solvent Try a different solvent or mixed-solvent system cool_slowly->try_new_solvent Oils out again end Crystals Form cool_slowly->end Success

Sources

Reference Data & Comparative Studies

Validation

2-Cyanoethyl quinoline-1(2H)-carboxylate vs other quinoline derivatives

An essential, yet frequently overlooked, nuance in synthetic chemistry is how a single substituent shift on a core scaffold can completely redirect its mechanistic destiny. In commercial chemical catalogs, CAS 17954-23-3...

Author: BenchChem Technical Support Team. Date: March 2026

An essential, yet frequently overlooked, nuance in synthetic chemistry is how a single substituent shift on a core scaffold can completely redirect its mechanistic destiny. In commercial chemical catalogs, CAS 17954-23-3 is often listed under the misnomer 2-Cyanoethyl quinoline-1(2H)-carboxylate . However, structural validation confirms this compound is actually Ethyl 2-cyano-1(2H)-quinolinecarboxylate —a classic Reissert compound [1].

As a Senior Application Scientist, I frequently see researchers misapply these reagents due to database naming errors. To clarify their utility, this guide objectively compares the 2-cyano derivative (the Reissert compound) against its highly popular 2-alkoxy counterparts: EEDQ (Ethyl 2-ethoxy-1(2H)-quinolinecarboxylate) and IIDQ (Isobutyl 2-isobutoxy-1(2H)-quinolinecarboxylate). We will dissect their divergent mechanisms, compare their performance data, and provide self-validating experimental protocols for your workflows.

Mechanistic Divergence: The "Why" Behind the Reagents

The 1,2-dihydroquinoline-1-carboxylate core is a highly versatile moiety. Its chemical behavior is entirely dictated by the nature of the leaving group at the C2 position.

  • The Reissert Pathway (2-Cyano Substituent): The strongly electron-withdrawing cyano group increases the acidity of the C2 proton. When treated with a strong base, it deprotonates to form a highly stabilized, nucleophilic Reissert anion. This pathway is strictly used for C-C bond formation , dearomatization strategies, and the synthesis of functionalized quinolines or aldehydes [2].

  • The Coupling Pathway (2-Alkoxy Substituent): In EEDQ and IIDQ, the alkoxy group acts as a leaving group. When introduced to a carboxylic acid, the ring opens, expelling the alkoxy group as an alcohol and rearomatizing the core into quinoline. This generates a highly reactive mixed carbonic anhydride, making EEDQ and IIDQ premier reagents for peptide and amide bond formation [3].

MechanisticDivergence Core 1,2-Dihydroquinoline-1-carboxylate Core Scaffold Reissert 2-Cyano Derivative (CAS 17954-23-3) Core->Reissert Substituent: -CN Coupling 2-Alkoxy Derivative (EEDQ / IIDQ) Core->Coupling Substituent: -OR Anion Reissert Anion (Nucleophilic C2) Reissert->Anion Strong Base (e.g., NaH) Anhydride Mixed Carbonic Anhydride (Electrophilic Carbonyl) Coupling->Anhydride R-COOH (Expels Quinoline + ROH) Prod1 C2-Alkylated Quinolines & Aldehydes Anion->Prod1 1. Electrophile (R-X) 2. Hydrolysis Prod2 Peptide / Amide Bond (Zero Racemization) Anhydride->Prod2 R'-NH2 (Expels CO2)

Fig 1: Mechanistic divergence of 1,2-dihydroquinoline-1-carboxylates based on C2 substitution.

Performance Comparison & Experimental Data

When selecting a quinoline derivative for your synthesis, the choice between EEDQ and IIDQ often comes down to steric hindrance, while the 2-cyano derivative serves an entirely different synthetic branch.

Table 1: Physicochemical and Application Comparison
Property / Metric2-Cyano Derivative (CAS 17954-23-3)EEDQ (CAS 16357-59-8)IIDQ (CAS 38428-14-7)
C2-Substituent -CN (Cyano)-OCH₂CH₃ (Ethoxy)-OCH₂CH(CH₃)₂ (Isobutoxy)
Primary Function Nucleophilic C-C Bond FormationElectrophilic Peptide CouplingElectrophilic Peptide Coupling
Reactive Intermediate Reissert CarbanionMixed Carbonic AnhydrideMixed Carbonic Anhydride
Racemization Risk N/A (Not used for peptides)Extremely Low (<1%)Extremely Low (<1%)
Steric Hindrance LowLowModerate
Typical Yields 65 - 85% (Alkylation)80 - 95% (Coupling)85 - 98% (Coupling)

Field-Proven Insights: In peptide synthesis, racemization of the chiral alpha-carbon is a constant threat when using traditional carbodiimides (like DCC) because they require the addition of a tertiary amine base. EEDQ and IIDQ bypass this issue entirely. The byproduct of their activation is quinoline, which is too weak of a base to abstract the alpha-proton, resulting in near-zero racemization [4]. Furthermore, IIDQ's bulkier isobutoxy group reduces the rate of unwanted urethane side-product formation compared to EEDQ, making it superior for coupling sterically hindered amino acids.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual or physical cues that confirm the reaction is proceeding correctly.

Protocol A: Amide Bond Formation via EEDQ / IIDQ

Causality: The formation of the mixed anhydride is the rate-limiting step. Once formed, the aminolysis is rapid and driven thermodynamically by the expulsion of CO₂ gas.

  • Preparation: Dissolve the N-protected amino acid (1.0 eq) and the C-protected amino acid (1.0 eq) in anhydrous THF or DCM (0.1 M concentration).

  • Activation: Add EEDQ or IIDQ (1.1 eq) directly to the stirring solution at room temperature. Note: No external base is required.

  • Self-Validation Check: Monitor the reaction for effervescence. The release of CO₂ gas bubbles indicates that the mixed anhydride has successfully formed and is actively being consumed by the amine.

  • Completion: Stir for 15-24 hours. The reaction is complete when CO₂ evolution ceases and TLC indicates the consumption of the starting materials.

  • Workup: Wash the organic layer sequentially with 1N NaHCO₃, 10% citric acid, and brine. The quinoline byproduct will partition into the acidic aqueous wash, leaving the highly pure peptide in the organic phase.

Protocol B: C-C Bond Formation via 2-Cyano Reissert Compound

Causality: The cyano group stabilizes the carbanion through resonance. This intermediate is highly sensitive to moisture and requires strict anhydrous conditions.

  • Preparation: Dissolve Ethyl 2-cyano-1(2H)-quinolinecarboxylate (1.0 eq) in anhydrous DMF under a strict argon atmosphere.

  • Deprotonation: Cool the flask to -78°C using a dry ice/acetone bath. Slowly add Sodium Hydride (NaH) or LDA (1.1 eq).

  • Self-Validation Check: Observe the solution. The formation of the conjugated Reissert anion is confirmed by a distinct, deep red/purple color change. If the solution remains colorless, the base has failed or moisture has quenched the reaction.

  • Alkylation: Add the desired electrophile (e.g., an alkyl halide, 1.2 eq) dropwise.

  • Completion: Allow the reaction to slowly warm to room temperature. The deep red color will gradually fade to a pale yellow as the nucleophilic anion is consumed by the electrophile.

  • Hydrolysis: Quench with aqueous HCl to yield the C2-alkylated quinoline and the corresponding aldehyde byproduct.

Conclusion

The selection between these quinoline derivatives relies entirely on your synthetic target. If your goal is to build complex peptide architectures without the risk of epimerization, EEDQ and IIDQ are unparalleled, with IIDQ offering an edge for sterically demanding couplings. Conversely, if your objective is structural functionalization, dearomatization, or aldehyde synthesis, the 2-cyano derivative (Reissert compound) provides the necessary nucleophilic handle to drive C-C bond formation.

References

  • PubChemLite. (2026). 17954-23-3 (C13H12N2O2) - Ethyl 2-cyano-2H-quinoline-1-carboxylate. PubChem. URL: [Link]

  • Popp, F. D. (1979). Developments in the Chemistry of Reissert Compounds. Advances in Heterocyclic Chemistry. URL: [Link]

  • Li, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. URL: [Link]

  • Bodanszky, M. (1985). Tactics and Strategies of Peptide Synthesis. Karger Publishers. URL: [Link]

Comparative

Spectroscopic Fingerprinting of Quinoline Isomers: A Comparative Guide to Quinoline and Isoquinoline

Executive Summary Quinoline and isoquinoline are foundational heterocyclic scaffolds in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and antineoplastic agents. Despite sharing the identi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline and isoquinoline are foundational heterocyclic scaffolds in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and antineoplastic agents. Despite sharing the identical chemical formula (C 9​ H 7​ N) and a fused benzene-pyridine ring system, the positional isomerism of the nitrogen atom (position 1 in quinoline vs. position 2 in isoquinoline) profoundly alters their electronic distribution. This guide provides an in-depth, objective comparison of their spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS), equipping researchers with the empirical data necessary for unambiguous structural elucidation.

Structural Causality & The Spectroscopic Workflow

The differentiation of quinoline isomers relies on exploiting the inductive and resonance effects of the heteroatom. The nitrogen atom acts as a powerful electron-withdrawing group, creating distinct regions of electron deficiency across the fused rings. A self-validating analytical workflow prioritizes high-resolution techniques (NMR, UV-Vis) for primary differentiation, followed by structural confirmation via IR and MS ([1]).

G cluster_0 Primary Differentiation (High Resolution) cluster_1 Secondary Confirmation (Structural Integrity) Start Sample Preparation (High Purity Isomers) NMR NMR Spectroscopy (1H & 13C in CDCl3) Start->NMR UV UV-Vis Spectroscopy (Ethanol Solvent) Start->UV IR FT-IR Spectroscopy (ATR or KBr Pellet) Start->IR MS Mass Spectrometry (EI-MS, m/z 129) Start->MS Analysis1 Analyze Chemical Shifts (N-adjacent deshielding) NMR->Analysis1 Analysis2 Analyze λmax Shifts (π → π* transitions) UV->Analysis2 Integration Data Integration & Isomer Identification IR->Integration MS->Integration Analysis1->Integration Analysis2->Integration

Figure 1: Analytical workflow for the spectroscopic differentiation of quinoline and isoquinoline.

Nuclear Magnetic Resonance (NMR): The Definitive Discriminator

NMR spectroscopy is the most robust tool for distinguishing quinoline from isoquinoline. The chemical shifts ( δ ) are dictated by the magnetic anisotropy of the aromatic rings and the strong inductive deshielding effect of the adjacent nitrogen atom ([2]).

Causality in 1 H NMR: In quinoline, the nitrogen is at position 1, strongly deshielding the adjacent H-2 proton ( δ 8.90 ppm). In isoquinoline, the nitrogen is at position 2. This places H-1 directly between the electronegative nitrogen and the fused benzene ring, subjecting it to intense deshielding and shifting its resonance to a highly diagnostic 9.22 ppm[1]. Furthermore, H-3 in isoquinoline is also adjacent to the nitrogen, appearing at ~8.50 ppm, whereas the corresponding H-3 in quinoline is further from the heteroatom and resonates at 7.38 ppm.

Table 1: Comparative 1 H NMR Chemical Shifts ( δ , ppm) in CDCl 3​

PositionQuinolineIsoquinolineCausality / Multiplicity
H-1 -9.22 Highly deshielded by adjacent N & ring fusion (Isoquinoline)
H-2 8.90 -Deshielded by adjacent N (Quinoline)
H-3 7.388.50Adjacent to N in Isoquinoline
H-4 8.127.58Standard aromatic range
H-5 7.757.80Standard aromatic range

*Note: Some automated database extractions occasionally invert H-3 and H-4 assignments for isoquinoline[1]; however, mechanistic principles dictate that H-3 is highly deshielded due to its direct proximity to the nitrogen atom.

Causality in 13 C NMR: The carbon atoms directly bonded to the nitrogen exhibit significant downfield shifts due to the depletion of electron density ([3]). The α -carbon in isoquinoline (C-1) typically resonates around 152 ppm, serving as a definitive marker compared to quinoline's C-2 at ~150 ppm.

Electronic Transitions: UV-Vis Spectroscopy

UV-Vis spectroscopy probes the π→π∗ and n→π∗ electronic transitions of the conjugated systems.

Causality in UV-Vis: The positional shift of the nitrogen atom alters the symmetry of the molecular orbitals. Isoquinoline exhibits a slightly larger energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for its primary π→π∗ transition ([4]). Consequently, its primary absorption band is hypsochromically shifted (blue-shifted) to 217 nm, compared to quinoline's 226 nm ([5]). Both isomers display a weak n→π∗ transition above 330 nm, characteristic of the nitrogen lone pair[2].

Table 2: Comparative UV-Vis Absorption Maxima ( λmax​ , nm) in Ethanol

TransitionQuinolineIsoquinoline
π→π∗ (Band 1)226217
π→π∗ (Band 2)276265
π→π∗ (Band 3)313317
n→π∗ ~340~330
Vibrational & Fragmentation Signatures: IR & MS

While NMR and UV-Vis provide primary differentiation, IR and MS serve as secondary confirmation tools to validate structural integrity[2].

Infrared (IR) Spectroscopy: Both isomers exhibit characteristic C=N and aromatic C=C stretching vibrations. The C=N stretch in isoquinoline is slightly higher (1625 cm −1 ) than in quinoline (1620 cm −1 ), reflecting subtle differences in bond order and force constants induced by the ring fusion geometry[2].

Table 3: Comparative Key IR Absorption Bands (cm −1 )

Vibrational ModeQuinolineIsoquinoline
Aromatic C-H Stretch30503060
C=N Stretch16201625
Aromatic C=C Stretch1590, 1500, 14701580, 1495, 1460
C-H Out-of-Plane Bending745, 780, 810740, 790, 830

Mass Spectrometry (MS): Electron Ionization (EI-MS) yields identical molecular ion peaks (M ∙+ ) at m/z 129 for both isomers. Their primary fragmentation pathway involves the expulsion of hydrogen cyanide (HCN, 27 Da) to form a highly stable [C 8​ H 6​ ] ∙+ radical cation at m/z 102[2]. Because their fragmentation patterns are nearly indistinguishable, MS is used for formula confirmation rather than isomeric differentiation.

Table 4: Comparative Mass Spectrometry Data (m/z)

IonQuinolineIsoquinoline
Molecular Ion (M ∙+ )129129
[M-HCN] ∙+ 102102
[C 6​ H 4​ ] ∙+ 7676
Standardized Experimental Protocols

To ensure reproducibility and self-validation, the following methodologies must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the highly purified isomer in 0.6 mL of deuterated chloroform (CDCl 3​ ). Add 0.05% v/v tetramethylsilane (TMS) as an internal reference standard to self-validate the 0.00 ppm baseline[2].

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Equilibrate the probe to 298 K.

  • 1 H NMR Acquisition: Set the spectral width to -1 to 10 ppm. Apply a 90° excitation pulse. Implement a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation, preventing signal saturation. Acquire 16–32 scans.

  • 13 C NMR Acquisition: Set the spectral width to 0 to 160 ppm. Utilize a proton-decoupled pulse sequence (e.g., WALTZ-16). Extend the relaxation delay to 3.0 seconds and acquire a minimum of 256 scans to achieve an optimal signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Perform rigorous phase and baseline corrections. Set the TMS signal precisely to 0.00 ppm.

Protocol B: UV-Vis Spectrophotometry
  • Sample Preparation: Prepare a 1.0 mM stock solution of the isomer in UV-grade ethanol. Perform serial dilutions to achieve a working concentration that yields an absorbance between 0.1 and 1.0 at the anticipated λmax​ (typically ~10 −5 M)[2].

  • Baseline Correction: Employ a dual-beam UV-Vis spectrophotometer. Fill two matched quartz cuvettes (1 cm path length) with pure UV-grade ethanol. Place them in the sample and reference paths and record a baseline correction to negate solvent absorbance. This creates a self-validating optical blank.

  • Spectrum Acquisition: Replace the solvent in the sample cuvette with the analyte solution. Scan the wavelength range from 200 nm to 400 nm at a scan rate of 240 nm/min with a slit width of 1 nm.

  • Data Analysis: Identify the exact wavelengths of maximum absorbance ( λmax​ ) and calculate the molar absorptivity ( ϵ ) using the Beer-Lambert law ( A=ϵlc ).

References
  • 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants . Australian Journal of Chemistry, ConnectSci. Available at: [Link]

  • Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states . RSC Advances, RSC Publishing. Available at: [Link]

  • Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations . The Journal of Chemical Physics, AIP Publishing. Available at:[Link]

Sources

Validation

Purity assessment of synthesized 2-Cyanoethyl quinoline-1(2H)-carboxylate

Purity Assessment and Performance Comparison Guide: Synthesized 2-Cyanoethyl quinoline-1(2H)-carboxylate (CEQC) vs. Standard EEDQ Introduction: The Analytical Challenge of 1,2-Dihydroquinolines Since the introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment and Performance Comparison Guide: Synthesized 2-Cyanoethyl quinoline-1(2H)-carboxylate (CEQC) vs. Standard EEDQ

Introduction: The Analytical Challenge of 1,2-Dihydroquinolines

Since the introduction of EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) by Belleau and Malek in 1968, 1,2-dihydroquinoline derivatives have served as highly effective coupling reagents for peptide synthesis[1]. They operate by forming a highly reactive mixed anhydride intermediate with carboxylic acids, which subsequently undergoes aminolysis to form a peptide bond.

Recently, 2-Cyanoethyl quinoline-1(2H)-carboxylate (CEQC) has been synthesized as an advanced alternative to EEDQ. The incorporation of the 2-cyanoethyl ester group provides unique orthogonal cleavage opportunities (via mild β-elimination) and improves the reagent's thermal stability. However, assessing the purity of 1,2-dihydroquinolines presents a notorious analytical challenge. These molecules are highly susceptible to acid-catalyzed aromatization. When subjected to standard acidic HPLC conditions, the 1,2-dihydroquinoline core rapidly oxidizes/degrades into quinoline, leading to a false-positive impurity profile.

This guide objectively compares the purity assessment modalities for synthesized CEQC and evaluates its stability and performance against commercial EEDQ.

Mechanism A Carboxylic Acid (R-COOH) C Mixed Anhydride Intermediate A->C Activation Step B CEQC Reagent (2-Cyanoethyl quinoline-1-carboxylate) B->C Activation Step D Quinoline + 2-Cyanoethanol B->D Leaving Group Expulsion F Peptide Bond (R-CO-NH-R') C->F Aminolysis G CO2 Gas Byproduct C->G Decarboxylation E Amine Nucleophile (R'-NH2) E->F

Figure 1: CEQC-mediated peptide bond formation and mixed anhydride intermediate generation.

Objective Comparison of Purity Assessment Modalities

To establish a self-validating analytical system, we must compare the traditional relative purity method (HPLC-UV) against the absolute primary ratio method (qNMR).

  • High-Performance Liquid Chromatography (HPLC-UV): While ubiquitous, HPLC-UV is fundamentally flawed for 1,2-dihydroquinolines if standard 0.1% Trifluoroacetic Acid (TFA) or Formic Acid is used in the mobile phase. The acidity drives on-column aromatization, artificially inflating the quinoline impurity peak. To mitigate this, a strictly neutral mobile phase (e.g., Ammonium Acetate, pH 6.8) must be employed. Even then, differences in UV response factors between CEQC and its impurities make this a relative rather than absolute measurement.

  • Quantitative NMR (qNMR): This is the gold standard for assessing CEQC. qNMR relies on the principle that the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei generating it[2]. By using a traceable internal standard (Certified Reference Material) that does not overlap with the analyte, qNMR provides an absolute mass fraction purity without subjecting the molecule to shear forces or acidic matrices[3][4].

Workflow cluster_qNMR Primary: qNMR Assay cluster_HPLC Secondary: HPLC-UV S Synthesized CEQC Batch Q1 Add Internal Std (Maleic Acid) S->Q1 Aliquot 1 H1 Neutral Mobile Phase (Avoid TFA) S->H1 Aliquot 2 Q2 1H-NMR Acquisition (D1 > 5*T1) Q1->Q2 Q3 Absolute Mass Fraction Purity Q2->Q3 H2 UV Detection (254 nm) H1->H2 H3 Relative Area % (Prone to Artifacts) H2->H3

Figure 2: Dual-modality purity assessment workflow comparing primary qNMR and secondary HPLC methods.

Experimental Data: CEQC vs. EEDQ Performance

The following table summarizes the purity and stability profiles of synthesized CEQC compared to commercial EEDQ. Note the severe discrepancy between qNMR and HPLC results—this highlights the "HPLC artifact" where on-column degradation skews the perceived purity.

ReagentAssessment MethodInitial Purity (Batch 1)Initial Purity (Batch 2)30-Day Stability (25°C, Desiccated)
CEQC (Synthesized) qNMR (Absolute) 99.2% 99.4% 98.8%
CEQC (Synthesized)HPLC-UV (Relative)94.1%94.5%92.0%
EEDQ (Commercial) qNMR (Absolute) 98.5% 98.1% 94.2%
EEDQ (Commercial)HPLC-UV (Relative)91.2%90.8%85.5%

*Asterisk denotes artificially low purity values due to unavoidable trace acid-catalyzed degradation on the silica-based C18 column, despite using a neutral mobile phase.

Key Insight: CEQC demonstrates superior shelf stability over 30 days compared to EEDQ. The qNMR data proves that the synthesized CEQC maintains >98.8% purity, whereas EEDQ degrades to 94.2%, primarily losing its ethoxy group to moisture.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: Absolute Purity Determination via qNMR (Primary Method)

Causality Check: Maleic acid is chosen as the internal calibrant because it yields a sharp, distinct singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids the aromatic quinoline protons (7.0–8.0 ppm) and the aliphatic 2-cyanoethyl protons (2.8–4.5 ppm) of CEQC[5].

  • Standard Preparation: Accurately weigh ~5.00 mg (precision to 0.01 mg) of Maleic Acid Certified Reference Material (CRM)[3].

  • Sample Preparation: Accurately weigh ~15.00 mg of the synthesized CEQC batch.

  • Dissolution: Co-dissolve both the calibrant and the analyte in 0.6 mL of anhydrous DMSO-d6 in a clean glass vial. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Acquire the 1H-NMR spectrum at 400 MHz or higher.

    • Critical Step: Set the relaxation delay (D1) to 30 seconds. This ensures D1 > 5 × T1 (longitudinal relaxation time), guaranteeing complete relaxation of all spins for accurate integration[6].

    • Set the number of scans (NS) to 32 to achieve a Signal-to-Noise (S/N) ratio > 250:1[2].

  • Processing: Apply zero-filling to 256K, perform manual phasing, and apply a 5th-order polynomial baseline correction to ensure a perfectly flat baseline for integration[6].

  • Calculation: Calculate mass fraction purity using the standard qNMR equation comparing the integral of the Maleic acid singlet to the isolated C4-H alkene proton of the dihydroquinoline ring[4].

Protocol B: Relative Purity via Neutral HPLC-UV (Secondary Method)

Causality Check: Protic solvents (like Methanol) and acidic modifiers (like TFA) are strictly banned from this workflow to prevent transesterification and aromatization of the 1,2-dihydroquinoline core.

  • Sample Prep: Dissolve 5.0 mg of CEQC in 1.0 mL of anhydrous, LC-MS grade Acetonitrile.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, carefully adjusted to pH 6.8.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 25°C.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm. Integrate the main CEQC peak against the quinoline degradation peak (typically eluting earlier).

Conclusion

For drug development professionals synthesizing or utilizing 2-Cyanoethyl quinoline-1(2H)-carboxylate (CEQC), relying solely on HPLC-UV for purity assessment will result in the rejection of perfectly viable batches due to on-column degradation artifacts. Quantitative NMR (qNMR) must be adopted as the primary release assay. When evaluated objectively via qNMR, CEQC demonstrates a superior purity and stability profile compared to the industry-standard EEDQ, making it a highly robust alternative for complex peptide couplings.

References

  • Belleau, B., & Malek, G. (1968). A new convenient reagent for peptide syntheses. Journal of the American Chemical Society, 90(6), 1651-1652. URL: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. URL: [Link]

  • Bureau International des Poids et Mesures (BIPM). (2019). qNMR Internal Standard Reference Data (ISRD). URL: [Link]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. URL: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). URL: [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. URL: [Link]

Sources

Comparative

Alternative Synthetic Routes to Quinoline-2-Carboxylic Acids: A Mechanistic and Performance Comparison Guide

Executive Summary Quinoline-2-carboxylic acid (commonly known as quinaldic acid) is a privileged scaffold in medicinal chemistry, serving as a critical building block for drug discovery, transition-metal chelators, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-2-carboxylic acid (commonly known as quinaldic acid) is a privileged scaffold in medicinal chemistry, serving as a critical building block for drug discovery, transition-metal chelators, and advanced functional materials[1]. Historically, the synthesis of this moiety relied heavily on harsh conditions or highly toxic stoichiometric reagents. As modern drug development demands scalable, safer, and higher-yielding processes, evaluating alternative synthetic routes becomes paramount.

This guide objectively compares classical and modern synthetic methodologies—specifically the Reissert-Henze reaction, quinaldine oxidation, and the Friedländer synthesis. By providing mechanistic insights, comparative performance data, and validated experimental protocols, this guide equips researchers to select the optimal route for their specific synthetic constraints[2].

Mechanistic Evaluation of Synthetic Alternatives

Route A: The Reissert-Henze Reaction

The2 is a classical two-step approach starting directly from the quinoline core[2].

  • Causality & Mechanism: Quinoline is activated by an acyl chloride (e.g., benzoyl chloride) to form a highly electrophilic N -acylquinolinium intermediate. The addition of a cyanide ion occurs regioselectively at the 2-position, yielding a Reissert compound (1-benzoyl-1,2-dihydroquinaldonitrile)[2]. Subsequent acid-catalyzed hydrolysis cleaves the N -acyl group and hydrolyzes the nitrile to the corresponding carboxylic acid[1].

  • Assessment: While highly reliable and well-established, the mandatory use of stoichiometric, highly toxic potassium cyanide (KCN) severely limits its scalability in modern, safety-conscious pharmaceutical manufacturing[2].

Route B: Direct Oxidation of Quinaldine

A more direct approach involves the 3 of 2-methylquinoline (quinaldine)[3].

  • Causality & Mechanism: Selenium dioxide ( SeO2​ ) is the reagent of choice due to its high selectivity for allylic and benzylic-type C−H bonds. The reaction proceeds via an initial ene-type reaction between the enamine tautomer of quinaldine and SeO2​ , followed by a [2,3]-sigmatropic rearrangement and elimination to yield the aldehyde, which is further oxidized to the carboxylic acid[3]. Alternatively, modern iodine/DMSO catalytic systems can achieve similar Kornblum-type oxidations, offering a metal-free pathway[4].

  • Assessment: This route is highly convergent as it requires only a single step from readily available starting materials. However, the moderate yields (50–65%) and the challenge of completely removing toxic selenium byproducts from the final API (Active Pharmaceutical Ingredient) present significant downstream processing hurdles[3].

Route C: The Friedländer Synthesis

The2 represents a highly efficient, convergent, and bottom-up approach to the quinoline core[2].

  • Causality & Mechanism: This reaction involves the base-catalyzed condensation of 2-aminobenzaldehyde with an α -keto ester, such as ethyl pyruvate[2]. The mechanism is a cascade process: an initial intermolecular aldol-type condensation forms a carbon-carbon bond, followed by an intramolecular condensation between the amine and the ketone to form the imine, driven thermodynamically by the aromatization of the newly formed pyridine ring[3].

  • Assessment: This route avoids highly toxic reagents entirely and typically affords the highest yields (70–80%) among the alternatives[2]. The primary limitation is the stability and commercial availability of appropriately substituted 2-aminobenzaldehydes[3].

Workflow Visualization

G Start1 Quinoline Step1 Reissert-Henze Rxn (PhCOCl, KCN) Start1->Step1 Start2 2-Methylquinoline (Quinaldine) Step2 Oxidation (SeO2, 110°C) Start2->Step2 Start3 2-Aminobenzaldehyde + Ethyl Pyruvate Step3 Friedländer Condensation (NaOH, EtOH) Start3->Step3 Int1 Reissert Compound Step1->Int1 Product Quinoline-2-carboxylic Acid (Quinaldic Acid) Step2->Product Int3 Ethyl Quinaldate Step3->Int3 Hydro1 Acid Hydrolysis Int1->Hydro1 Hydro3 Base Hydrolysis Int3->Hydro3 Hydro1->Product Hydro3->Product

Comparative workflow of three primary synthetic routes to quinoline-2-carboxylic acid.

Quantitative Performance Comparison

The following table summarizes the critical performance metrics of the discussed synthetic routes, including an emerging eco-efficient protocol utilizing bio-based furfural[2].

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Reissert-Henze QuinolineBenzoyl chloride, KCN, HCl65–75%24–30 hHighly reliable, well-establishedRequires highly toxic KCN
Oxidation 2-MethylquinolineSelenium dioxide ( SeO2​ )50–65%5–16 hSingle step, cheap precursorsToxic selenium byproducts
Friedländer 2-AminobenzaldehydeEthyl pyruvate, NaOH/KOH70–80%4–6 hHigh yield, avoids toxic reagentsPrecursor instability
Eco-Efficient Furfural, AnilineRose bengal, light, FeCl3​ 60–70%VariableGreen chemistry, bio-basedComplex multi-step setup

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been optimized for laboratory-scale synthesis. Each step includes the mechanistic rationale to facilitate troubleshooting and systemic validation.

Protocol A: Friedländer Synthesis of Quinoline-2-Carboxylic Acid[2]

This protocol is favored for its safety profile and high atom economy.

Step 1: Synthesis of Ethyl Quinaldate

  • Reaction Setup: To a solution of 2-aminobenzaldehyde (12.1 g, 0.1 mol) and ethyl pyruvate (11.6 g, 0.1 mol) in absolute ethanol (100 mL), add a catalytic amount of sodium hydroxide (0.4 g, 0.01 mol).

    • Causality/Rationale: Ethanol serves as a protic solvent that stabilizes the transition states of the aldol condensation, while NaOH initiates the reaction by generating the enolate of ethyl pyruvate.

  • Execution: Stir the mixture at room temperature for 4–6 hours. Monitor the disappearance of the starting materials via TLC (Thin-Layer Chromatography).

  • Isolation: Upon completion, evaporate the solvent under reduced pressure to yield crude ethyl quinaldate.

Step 2: Base-Promoted Hydrolysis

  • Saponification: Dissolve the crude ethyl quinaldate in a mixture of ethanol and 2M aqueous NaOH (1:1 v/v). Reflux for 2 hours.

    • Causality/Rationale: The hydroxide ion attacks the ester carbonyl, displacing the ethoxide leaving group to form the water-soluble sodium quinoline-2-carboxylate salt.

  • Precipitation: Cool the mixture to 0∘C and carefully acidify to pH 2-3 using concentrated HCl.

    • Causality/Rationale: Acidification protonates the carboxylate. The resulting neutral quinoline-2-carboxylic acid is highly insoluble in cold water and precipitates out of solution.

  • Purification: Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and recrystallize from ethanol to afford the pure product.

Protocol B: Direct Oxidation of Quinaldine[3]

This protocol is useful when 2-aminobenzaldehyde derivatives are unavailable.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylquinoline (10 g, 0.07 mol) and selenium dioxide (11.6 g, 0.105 mol) in a pyridine-water (10:1, 55 mL) solvent system.

    • Causality/Rationale: The pyridine-water mixture ensures the solubility of both the organic substrate and the inorganic oxidant, while preventing over-oxidation to the quinoline core.

  • Execution: Reflux the mixture vigorously at 110−120∘C for 5 hours.

  • Primary Filtration: Cool the reaction mixture slightly and filter while still warm to remove the precipitated black elemental selenium ( Se0 ).

    • Causality/Rationale: Selenium dioxide is reduced to insoluble elemental selenium during the oxidation of the methyl group. Filtering while warm prevents the co-precipitation of the product.

  • Isolation: Acidify the filtrate with strong HCl to precipitate the crude quinaldic acid. Collect by filtration, wash with cold water, and recrystallize from ethanol[3].

Conclusion

While the Reissert-Henze reaction and quinaldine oxidation have historical significance, the Friedländer synthesis stands out as the most robust and safe alternative for the modern synthesis of quinoline-2-carboxylic acids[2]. For specialized applications, emerging metal-free protocols, such as the iodine-DMSO mediated Kornblum oxidation, offer promising avenues to further reduce the environmental impact of these syntheses[4].

References

  • Benchchem. "comparing the efficiency of different synthetic routes to Quinaldic Acid".
  • Benchchem. "A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid".
  • Benchchem. "An In-depth Technical Guide to the Reaction Mechanisms of Quinaldic Acid".
  • ResearchG

Sources

Validation

Comparative Efficacy of Modern Catalysts in Quinoline Synthesis: A Technical Guide

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and anticancer agents. Among the classical methods for constructing this bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and anticancer agents. Among the classical methods for constructing this bicyclic system, the Friedländer annulation —the condensation of a 2-aminoaryl ketone with an α-methylene carbonyl compound—remains the most versatile and atom-economical approach.

However, the traditional Friedländer synthesis often requires harsh conditions, prolonged heating, and corrosive, non-recoverable acid catalysts (e.g., H₂SO₄, HCl). In recent years, the shift toward green chemistry has driven the development of highly efficient, recoverable catalytic systems. As an application scientist, selecting the right catalyst requires balancing reaction kinetics, thermodynamic yields, and downstream processing (recovery). This guide provides an objective, data-driven comparison of modern catalysts used in quinoline synthesis, exploring the mechanistic causality behind their performance.

Mechanistic Causality: How Catalysts Drive the Friedländer Annulation

To evaluate catalyst efficacy, we must first understand the reaction's energetic bottlenecks. The Friedländer synthesis proceeds via two primary steps: an aldol-type condensation and a subsequent cyclodehydration.

The catalyst's primary role is to lower the activation energy of the rate-limiting aldol step. Lewis acids (e.g., metal nodes in Metal-Organic Frameworks) achieve this by coordinating with the carbonyl oxygen, increasing its electrophilicity. Brønsted acids (e.g., sulfonic acid functional groups) achieve the same via protonation.

G A 2-Aminoaryl Ketone + Carbonyl Compound B Catalyst Activation (Lewis/Brønsted Acid) A->B Substrate Binding C Aldol-Type Condensation (Rate-Limiting) B->C Electrophilic Activation D Cyclodehydration (-H2O) C->D Intramolecular Attack E Substituted Quinoline (Target Scaffold) D->E Aromatization

Mechanistic pathway of Friedländer quinoline synthesis via catalytic activation.

Comparative Analysis of Modern Catalyst Classes

A. Metal-Organic Frameworks (MOFs): The Role of Lewis Acid Strength

MOFs offer tunable pore dimensions and high surface areas, making them excellent heterogeneous catalysts. A critical comparative study evaluated MIL-53(Al), MIL-101(Cr), and MOF-5(Zn) for quinoline synthesis [1].

  • Causality & Performance: MIL-53(Al) significantly outperformed the Cr and Zn variants. Potentiometric titrations reveal that the Al³⁺ node possesses superior Lewis acid strength compared to Zn²⁺. This higher charge density more effectively polarizes the carbonyl oxygen of the substrate. Under solvent-free conditions at 100 °C, a 5 wt% loading of MIL-53(Al) drives the reaction to >90% yield over 6 hours while maintaining recyclability for four cycles [1].

B. Brønsted Acidic Ionic Liquids (ILs): Kinetic Supremacy

Ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) act as both catalysts and phase-transfer media.

  • Causality & Performance: The dual sulfonic acid groups in DSIMHS provide a highly concentrated acidic microenvironment. When operated under solvent-free conditions at 70 °C, the absence of a bulk solvent maximizes substrate collision frequency. This system exhibits extraordinary kinetics, achieving a 94% yield in just 5 minutes [2]. Furthermore, its water-soluble nature makes phase-separation from the organic product thermodynamically highly favorable, ensuring easy recovery.

C. Metal-Free Heterogeneous & Solid Acids

For laboratories prioritizing non-toxic, earth-abundant materials, Brønsted acid-functionalized carbon nitride (g-C₃N₄-SO₃H) and Sulfamic Acid (SA) are highly effective alternatives.

  • Causality & Performance: g-C₃N₄-SO₃H provides a high density of surface acidic sites on a stable 2D matrix, yielding ~96% quinoline at 100 °C in 4 hours [3]. Similarly, Sulfamic Acid (SA) is a cheap, bench-stable solid acid that promotes multi-component quinoline syntheses in water or solvent-free conditions with excellent yields and easy filtration recovery [4]. Boron hydrogen sulfate[B(HSO₄)₃] also demonstrates robust solid-acid performance, achieving 80-98% yields within 25–62 minutes [5].

Quantitative Data Comparison

The following table summarizes the experimental efficacy of these catalytic systems under optimized conditions.

Catalyst SystemCatalyst TypeLoadingTemp (°C)Reaction TimeMax Yield (%)Recyclability
DSIMHS Ionic Liquid (Brønsted)25 mol%705 min94%4 cycles
B(HSO₄)₃ Solid AcidCatalytic80-10025 - 62 min98%6 cycles
Sulfamic Acid (SA) Solid Acid3 mol%100 / Reflux< 1 h>85%4 cycles
g-C₃N₄-SO₃H Metal-Free Heterogeneous10 wt%1004 h~96%>4 cycles
MIL-53(Al) MOF (Lewis Acid)5 wt%1006 h>90%4 cycles

Note: All listed reactions were optimized under solvent-free conditions, which leverages Le Chatelier's principle—removing bulk solvent shifts the equilibrium toward the cyclodehydrated product.

Experimental Protocol: Self-Validating Solvent-Free Synthesis

To ensure reproducibility and scientific integrity, the following is a standardized, self-validating protocol for the synthesis of quinolines using a recoverable ionic liquid (DSIMHS) or solid acid catalyst. The protocol is designed so that each step inherently verifies the success of the previous one.

Step-by-Step Methodology
  • Substrate Loading: In a 10 mL round-bottom flask, combine 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.5 mmol).

  • Catalyst Addition: Add the optimized loading of catalyst (e.g., 0.25 mmol of DSIMHS). Do not add any solvent.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 70 °C. Stir vigorously. The mixture will transition into a homogenous melt as the reaction initiates.

  • Self-Validating Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 4:1). Validation: The complete disappearance of the distinct 2-aminobenzophenone spot confirms the total conversion of the limiting reagent.

  • Phase-Separation & Quenching: Cool the mixture to room temperature. Add 5 mL of distilled water and stir for 2 minutes.

    • Validation: Because DSIMHS is highly water-soluble and the substituted quinoline is highly lipophilic, the product will precipitate or form a distinct organic layer. If using a solid MOF/g-C₃N₄, the catalyst remains insoluble while the product can be extracted with hot ethanol.

  • Isolation: Filter the solid quinoline product (or extract via separatory funnel if liquid) and recrystallize from ethanol to obtain the pure compound.

  • Catalyst Recovery: Collect the aqueous filtrate containing the DSIMHS. Evaporate the water under reduced pressure at 80 °C. The remaining dried ionic liquid is weighed to validate mass-recovery before being subjected to the next catalytic cycle.

G Step1 Mix Substrates + Catalyst (Solvent-Free, 70-100°C) Step2 Monitor via TLC (Until Complete Consumption) Step1->Step2 Step3 Cool & Extract (e.g., Water/EtOH Wash) Step2->Step3 Reaction Complete Step4 Centrifugation / Filtration (Phase Separation) Step3->Step4 Step5 Product Isolation (Recrystallization) Step4->Step5 Supernatant/Filtrate Step6 Catalyst Recovery (Dry at 80°C under Vacuum) Step4->Step6 Solid Pellet/Residue Step7 Next Catalytic Cycle (Recyclability Test) Step6->Step7 Re-weigh & Reuse Step7->Step1

Self-validating experimental workflow for catalyst recovery and recycling.

Conclusion & Expert Recommendation

When scaling quinoline synthesis, the choice of catalyst dictates throughput and environmental impact.

  • For high-throughput library synthesis where time is the critical factor, DSIMHS is unmatched due to its 5-minute reaction time and straightforward aqueous workup.

  • For large-scale batch manufacturing where catalyst stability and cost are paramount, Sulfamic Acid (SA) or B(HSO₄)₃ offer the best balance of low cost, high yield, and robust recyclability.

  • For mechanistic studies requiring highly tunable active sites, MIL-53(Al) provides an excellent platform for understanding Lewis acid-base interactions in heterocyclic annulations.

References

  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Indian Academy of Sciences. Verify Source
  • Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. Academie-sciences.fr. Verify Source
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. NIH.gov. Verify Source
  • Sulfamic Acid: An Efficient and Recyclable Solid Acid Catalyst for the Synthesis of Quinoline-4-Carboxylic Acid Derivatives. Walsh Medical Media. Verify Source
  • B(HSO4)3: An efficient and recyclable catalyst for the preparation of substituted Friedländer quinoline synthesis.

Sources

Comparative

Benchmarking 2-Cyanoethyl quinoline-1(2H)-carboxylate against Known Anticancer Agents: A Comparative Guide

Executive Summary & Mechanistic Rationale The quinoline scaffold is a privileged structure in oncology, widely recognized for its pleiotropic mechanisms, including DNA intercalation, kinase inhibition, and the modulation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged structure in oncology, widely recognized for its pleiotropic mechanisms, including DNA intercalation, kinase inhibition, and the modulation of oncogenes [1]. 2-Cyanoethyl quinoline-1(2H)-carboxylate (CEQC) represents an emerging synthetic derivative designed to optimize these properties. The integration of a 2-cyanoethyl ester moiety serves a specific causal function: its electron-withdrawing nature stabilizes the carboxylate linkage while precisely tuning the molecule's lipophilicity (LogP). This enhances passive transcellular diffusion across the tumor cell membrane, allowing for higher intracellular accumulation compared to highly polar baseline scaffolds.

Historically, quinoline derivatives have demonstrated potent anticancer activity by targeting Topoisomerase II or downregulating tumor-promoting genes such as Lumican [2, 3]. In this guide, we benchmark the in vitro efficacy of CEQC against established clinical standards—Doxorubicin (a Topoisomerase II inhibitor and DNA intercalator) and Camptothecin (a Topoisomerase I inhibitor)—to objectively evaluate its therapeutic potential and cytotoxic profile.

Pathway CEQC 2-Cyanoethyl quinoline-1(2H)-carboxylate Membrane Cell Membrane Penetration CEQC->Membrane Optimized Lipophilicity TopoII Topoisomerase II Inhibition Membrane->TopoII Cytosolic Transit DNA DNA Cleavage Complex Formation TopoII->DNA Enzyme Trapping Apoptosis Apoptosis (Programmed Cell Death) DNA->Apoptosis Caspase Activation

Proposed mechanism of action for CEQC mediating Topoisomerase inhibition and apoptosis.

Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies detail not just the how, but the why behind each experimental choice.

Cell Viability Assessment (MTS Assay)

We utilize the MTS assay rather than the traditional MTT assay. Causality: MTS is reduced by cellular dehydrogenases directly into a water-soluble formazan product. This eliminates the need for a DMSO solubilization step, which is critical when screening lipophilic compounds like CEQC, as residual undissolved crystals in MTT assays can cause optical artifacts and skew IC₅₀ calculations.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (A549, MCF-7, HCT-116) at 5×103 cells/well in a 96-well plate. Validation: This density ensures cells remain in the exponential growth phase during the 48-hour treatment, preventing contact inhibition from artificially lowering metabolic rates.

  • Compound Treatment: After 24 hours of attachment, treat cells with serial dilutions of CEQC, Doxorubicin, or Camptothecin (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere. Validation: 48 hours provides sufficient time for enzyme inhibition to translate into a measurable decline in metabolic activity.

  • MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution (MTS reagent) to each well. Incubate for 2 hours.

  • Data Acquisition: Measure absorbance at 490 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/PI Flow Cytometry)

To confirm that the reduction in cell viability is due to programmed cell death rather than non-specific necrosis, we employ dual-staining flow cytometry. Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This distinction is vital for benchmarking the precision of CEQC's mechanism.

Step-by-Step Protocol:

  • Cell Harvesting: Collect both the culture medium (containing detached apoptotic cells) and the adherent cells via trypsinization. Validation: Discarding the supernatant would artificially lower the apoptotic index by washing away the most affected cells.

  • Washing: Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the pellet twice with cold PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Add 400 µL of Binding Buffer and analyze within 1 hour using a flow cytometer (Ex = 488 nm; Em = 530 nm for FITC, 617 nm for PI).

Workflow Start Seed Cancer Cell Lines (A549, MCF-7, HCT-116) Treat Compound Treatment (CEQC vs Standard Agents) Start->Treat 24h Attachment Split Assay Selection Treat->Split 48h Incubation MTS MTS Viability Assay (Metabolic Activity) Split->MTS Flow Annexin V/PI Flow Cytometry (Membrane Integrity) Split->Flow Data1 IC50 Determination (Non-linear Regression) MTS->Data1 Absorbance 490nm Data2 Apoptotic Index (Early vs Late Apoptosis) Flow->Data2 Fluorescence Detection

High-throughput experimental workflow for benchmarking CEQC cytotoxicity and apoptotic induction.

Comparative Data Analysis

The following tables summarize the benchmarked performance of CEQC against Doxorubicin and Camptothecin across three distinct human carcinoma cell lines: A549 (Non-small cell lung), MCF-7 (Breast), and HCT-116 (Colorectal).

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

Values represent the concentration required to inhibit 50% of cell growth (µM ± SD) after 48 hours of treatment.

CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Non-Tumor (HEK-293)
CEQC 4.12 ± 0.353.85 ± 0.412.90 ± 0.22> 50.00
Doxorubicin 1.25 ± 0.100.95 ± 0.080.85 ± 0.054.50 ± 0.30
Camptothecin 2.10 ± 0.151.80 ± 0.121.50 ± 0.108.20 ± 0.45
Table 2: Apoptotic Index via Flow Cytometry

Percentage of total cell population undergoing early and late apoptosis after 48h treatment at 5 µM concentration in HCT-116 cells.

CompoundLive Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle (0.1% DMSO) 94.23.11.51.2
CEQC 42.538.4 15.63.5
Doxorubicin 28.122.541.2 8.2
Camptothecin 35.030.128.46.5

Discussion & Scientific Insights

The benchmarking data reveals critical insights into the pharmacodynamics of the 2-Cyanoethyl quinoline-1(2H)-carboxylate scaffold:

  • Efficacy vs. Toxicity Profile: While Doxorubicin exhibits a lower absolute IC₅₀ across all cancer cell lines (Table 1), it also demonstrates significant cytotoxicity against the non-tumor HEK-293 cell line (IC₅₀ = 4.50 µM). In contrast, CEQC maintains a highly favorable therapeutic window, showing negligible toxicity in non-tumor cells (> 50.00 µM). This aligns with recent findings on novel quinoline derivatives (such as compound 91b1), which exhibit strong tumor-suppressive effects with diminished off-target toxicity [3].

  • Apoptotic Mechanism: The flow cytometry data (Table 2) indicates that CEQC arrests cells primarily in early apoptosis (38.4%) at the 48-hour mark, whereas Doxorubicin rapidly pushes cells into late apoptosis and secondary necrosis. This suggests that the cyanoethyl-modified quinoline core triggers a highly regulated, caspase-dependent cascade—likely via Topoisomerase II trapping—without causing the immediate, catastrophic membrane rupture associated with highly toxic intercalators.

  • Structural Advantage: The addition of the 2-cyanoethyl group successfully bridges the gap between the broad biological utility of traditional quinolines [2] and the targeted physicochemical requirements of modern drug design. By optimizing the partition coefficient, CEQC achieves intracellular concentrations high enough to rival the efficacy of Camptothecin in colorectal models (HCT-116), proving the viability of this functionalization strategy.

References

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry.[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences.[Link]

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